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6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B102736
CAS No.: 18802-38-5
M. Wt: 128.09 g/mol
InChI Key: GFJDLRANNRSMCK-UHFFFAOYSA-N
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Description

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound based on the 1,2,4-triazine scaffold, a heterocyclic motif recognized for its relevance in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to derivatives that have demonstrated substantial research value in various areas. The 1,2,4-triazine pharmacophore is a privileged structure in the design of biologically active compounds, inspiring investigation into its potential applications . Researchers have explored structurally similar 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as potent and metabolically stable inhibitors of D-amino acid oxidase (DAAO) . DAAO inhibition is a promising strategy for enhancing the bioavailability of D-serine, a modulator of the NMDA receptor, with implications for neurological research . Furthermore, various 1,2,4-triazine derivatives have been investigated as novel anticancer agents. Some function as neddylation pathway inhibitors by blocking NEDD8-activating enzyme (NAE) activity, leading to cell cycle arrest and apoptosis in cancer cell lines such as gastric carcinoma MGC-803 cells . Other innovative research has developed 3-amino-1,2,4-triazine derivatives that exhibit potent inhibition of metabolic enzymes like pyruvate dehydrogenase kinase 1 (PDK1), demonstrating antitumor activity in models of pancreatic ductal adenocarcinoma . The structural framework of 1,2,4-triazine-3,5(2H,4H)-dione thus presents a versatile core for scientific exploration in enzyme inhibition and oncological research. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N4O2 B102736 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 18802-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h(H2,4,6)(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJDLRANNRSMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172144
Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18802-38-5
Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
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Record name 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
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Record name 6-amino-1,2,4-triazine-3,5(2H,4H)-dione
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Foundational & Exploratory

Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development, often referred to as 6-Azauracil. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis of this core molecule.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been prominently described in the literature. The first route commences with aminouracil, proceeding through a key hydrazono intermediate. The second approach utilizes sodium mesoxalate and thiosemicarbazide to construct the triazine ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway starting from aminouracil, providing a clear comparison of the reaction parameters.

StepReactantsMolar RatioKey ReagentsTemperature (°C)TimeYield (%)
1. Diazotization Hydrochloric acid aminouracil, Sodium nitrite1 : 1.07Conc. HCl0-52 hours-
2. Condensation Diazonium salt, Glyoxylic acid1 : 1.2Pyridine0-54 hours95% (Intermediate)
3. Cyclization [(aminocarbonyl)hydrazono]acetic acid-Anhydrous Sodium Acetate, Glacial Acetic AcidReflux (110)2 hoursNot Specified

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes.

Pathway 1: Synthesis from Aminouracil

This pathway involves a three-step process: diazotization of aminouracil, condensation with glyoxylic acid to form an intermediate, and subsequent cyclization to yield this compound.[1]

Step 1: Preparation of the Diazonium Salt

  • In a 500 ml four-necked flask, add hydrochloric acid aminouracil (21.2g, 0.15mol), water (150ml), and concentrated hydrochloric acid (30ml).

  • Cool the mixture in an ice bath while stirring.

  • Dropwise, add a solution of sodium nitrite (11.0g, 0.16mol) in water (21.6ml) at a temperature of 0-5°C. The addition should be completed in approximately 15 minutes.

  • Continue the reaction at the same temperature for 2 hours. The resulting diazonium salt solution is used directly in the next step.[1]

Step 2: Synthesis of [(aminocarbonyl)hydrazono]acetic acid

  • In a separate 1L four-necked flask, combine glyoxylic acid (44.2g, 0.18mol), pyridine (180ml), crushed ice (200g), and water (80ml).

  • Cool this mixture to below 5°C.

  • Slowly add the previously prepared diazonium salt to this mixture under vigorous stirring.

  • Maintain the reaction temperature at 0-5°C for 4 hours.

  • Filter the resulting precipitate and wash the filter cake with water until it is neutral. This yields a yellow solid of [(aminocarbonyl)hydrazono]acetic acid (56.7g, 95% yield), which is used in the next step without further purification.[1]

Step 3: Cyclization to this compound

  • Combine [(aminocarbonyl)hydrazono]acetic acid (55.8g, 0.14mol), anhydrous sodium acetate (12.3g, 0.15mol), and glacial acetic acid (198ml).

  • Heat the mixture under reflux for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Filter the resulting solid and wash the filter cake with water to obtain the final product, this compound.[1]

Pathway 2: Synthesis from Sodium Mesoxalate and Thiosemicarbazide

This alternative route involves the initial formation of a thione intermediate, followed by methylation, hydrolysis, and decarboxylation.

Step 1: Formation of 1,2,4-triazine-3-thione-5-one-6-carboxylic acid

  • Sodium mesoxalate is heated with thiosemicarbazide. This condensation reaction is presumed to proceed through a thiosemicarbazone intermediate which then undergoes ring closure to form 1,2,4-triazine-3-thione-5-one-6-carboxylic acid.

Step 2: Methylation

  • The thione intermediate is treated with methyl iodide and a base to yield the 3-methylthiol derivative.

Step 3: Hydrolysis

  • The 3-methylthiol compound is refluxed with a mixture of concentrated hydrochloric acid and glacial acetic acid to produce 1,2,4-triazine-3,5-dione-6-carboxylic acid.

Step 4: Decarboxylation

  • The final product, this compound, is obtained by the decarboxylation of 1,2,4-triazine-3,5-dione-6-carboxylic acid via sublimation at 230-235°C under reduced pressure (10 mm).

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the two primary synthesis pathways for this compound.

Synthesis_Pathways A Aminouracil HCl B Diazonium Salt A->B NaNO2, HCl 0-5°C D [(aminocarbonyl)hydrazono]acetic acid B->D Pyridine 0-5°C C Glyoxylic Acid C->D P This compound D->P NaOAc, Acetic Acid Reflux E Sodium Mesoxalate G 1,2,4-triazine-3-thione- 5-one-6-carboxylic acid E->G Heat F Thiosemicarbazide F->G H 3-Methylthiol derivative G->H CH3I, Base I 1,2,4-triazine-3,5-dione- 6-carboxylic acid H->I HCl, Acetic Acid Reflux I->P Sublimation 230-235°C

Caption: Synthesis routes to this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document compiles essential data, experimental protocols, and relevant biological context to facilitate its application in scientific research.

Core Physicochemical Properties

This compound, also known as 6-ATD, is a colorless crystalline solid.[1] It is a derivative of the 1,2,4-triazine ring system, which is a prominent structural motif in many biologically active compounds. The physicochemical characteristics of 6-ATD are crucial for its handling, formulation, and potential therapeutic applications.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₄N₄O₂[1]
Molecular Weight 128.09 g/mol
Appearance Colorless crystalline solid[1]
Melting Point 310-315 °C
CAS Number 18802-38-5[2][3]
Synonyms 6-amino-2H-1,2,4-triazine-3,5-dione, ATM(6-aminotriazine-3,5-dione)[1][4]
Solubility and Partition Coefficient

The solubility and lipophilicity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueDetailsSource
Solubility Low in waterSolubility can be increased by heating and stirring.[1]
Predicted XlogP -0.8This value indicates that the compound is hydrophilic.[4]

Experimental Protocols

Standardized experimental procedures are essential for obtaining reliable and reproducible physicochemical data. The following sections detail the general methodologies for determining key properties of compounds like this compound.

Synthesis of this compound

A general method for the synthesis of this compound involves a two-step process.[1] The workflow for this synthesis is illustrated in the diagram below.

G A Triazine (1,2,4-triazine) C Intermediate Product A->C Reaction B Sodium Bromate B->C E This compound C->E Reaction D Ammonia Water D->E

A simplified workflow for the synthesis of this compound.

Protocol:

  • Step 1: Triazine (1,2,4-triazine) is reacted with sodium bromate to form an intermediate product.[1]

  • Step 2: The resulting intermediate is then reacted with ammonia water to yield this compound.[1]

Determination of Melting Point

The capillary melting point method is a standard technique for determining the melting point of a crystalline solid.[5]

Apparatus: Digital melting point apparatus, capillary tubes.

Procedure:

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[5][6]

  • The capillary tube is placed in the heating block of the melting point apparatus.[5]

  • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[5][7]

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[5] For compounds that decompose, the temperature at which discoloration or charring is observed is noted.[5]

Determination of Solubility

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[5]

Apparatus: Sealed flasks, shaker bath, filtration system, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[5]

  • The flask is agitated in a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • The resulting suspension is filtered to remove any undissolved solid.[5]

  • The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method.[5]

Determination of pKa

Potentiometric titration is a common and effective method for determining the pKa of acidic or basic compounds, particularly for triazine derivatives in non-aqueous media.[8]

Apparatus: Potentiometer with a suitable electrode, burette, titration vessel.

Procedure:

  • A solution of the compound at a known concentration (e.g., 0.1 M in N,N-dimethylformamide) is prepared.[8]

  • The solution is titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds).

  • The potential (or pH) of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the potential/pH against the volume of titrant added.

  • The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point, calculated using the Henderson-Hasselbalch equation.[8]

Biological and Pharmaceutical Relevance

While specific signaling pathways for this compound are not extensively documented, the 1,2,4-triazine scaffold is present in numerous compounds with demonstrated biological activity.[9] For instance, derivatives of the closely related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[10][11][12] DAAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition is a therapeutic strategy for various neurological disorders. Additionally, some 3-amino-1,2,4-triazine derivatives have been investigated as PDK1 inhibitors with potential antitumor activity.[13] The 1,2,4-triazine ring itself has been associated with antitumor effects.[9]

The inhibitory action of a related compound on DAAO is depicted below.

G sub D-Amino Acids (e.g., D-Serine) enz D-Amino Acid Oxidase (DAAO) sub->enz Substrate prod Metabolites enz->prod Catalyzes inh 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives inh->enz Inhibits

Inhibitory mechanism of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives on DAAO.

Applications

This compound has a range of applications in organic synthesis.[1] It serves as a valuable intermediate for the preparation of various products, including:

  • Dyes and pigments[1]

  • Rubber processing aids[1]

  • Fungicides[1]

  • Pharmaceutical intermediates[1]

Safety Information

When handling this compound, appropriate safety precautions should be taken. The compound may cause irritation to the skin, eyes, and respiratory system.[1] Therefore, the use of personal protective equipment is recommended. It should be stored in a cool, dry place and kept away from oxidizing agents.[1]

References

An In-depth Technical Guide on 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a pyrimidine analog, it interferes with nucleotide biosynthesis, exhibiting a range of biological activities, including antitumor and antiviral effects. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and mechanism of action. Detailed experimental protocols, spectroscopic data, and a visualization of its impact on metabolic pathways are presented to support further research and development efforts.

Molecular Structure and Chemical Properties

This compound is a colorless crystalline solid with the molecular formula C₃H₄N₄O₂ and a molar mass of 128.09 g/mol .[1] It has low solubility in water, which can be enhanced by heating.[1] The molecule possesses strong acidic properties and can participate in various organic reactions, including amination and substitution, making it a versatile intermediate for the synthesis of dyes, pigments, and pharmaceuticals.[1]

Structural Details

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Diazotization cluster_reaction2 Condensation cluster_reaction3 Cyclization cluster_end Final Product Aminouracil HCl Aminouracil HCl Diazonium Salt Diazonium Salt Aminouracil HCl->Diazonium Salt NaNO2, HCl, 0-5°C Acetic Aldehyde Acid Acetic Aldehyde Acid Hydrazonoacetic Acid Intermediate Hydrazonoacetic Acid Intermediate Diazonium Salt->Hydrazonoacetic Acid Intermediate Acetic Aldehyde Acid, Pyridine, 0-5°C Crude Product Crude Product Hydrazonoacetic Acid Intermediate->Crude Product NaOAc, Acetic Acid, Reflux 6-ATD 6-ATD Crude Product->6-ATD Recrystallization purine_pyrimidine_pathway cluster_pyrimidine Pyrimidine Biosynthesis cluster_purine Purine Biosynthesis cluster_drug Drug Action Orotate Orotate OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase & Lyase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthase ATD This compound (6-Azauracil) AzaUMP 6-Azauridine Monophosphate (6-AzaUMP) ATD->AzaUMP In vivo conversion AzaUMP->OMP Inhibition AzaUMP->IMP Inhibition IMP_Dehydrogenase_Inhibition IMP_Dehydrogenase_Inhibition OMP_Decarboxylase_Inhibition OMP_Decarboxylase_Inhibition

References

Solubility Profile of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a compound of significant interest in pharmaceutical and life sciences research. Understanding the solubility of this molecule, also known as 6-Azauracil, is critical for its application in drug formulation, biological assays, and chemical synthesis. This document collates available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and provides visual representations of experimental workflows and key concepts in solubility.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in various aqueous and organic solvents. The available data, collated from multiple sources, are summarized in the table below. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents.

SolventSolubilityObservations
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires ultrasonic agitation for dissolution[1].
1 M Ammonium Hydroxide (NH₄OH)50 mg/mLForms a clear to slightly hazy, colorless to light yellow-green solution[2][3][4].
Water50 mg/mLReported as forming a clear, colorless solution; however, other sources describe it as having low or partial solubility in water, which may be temperature-dependent[3][4][5].
1 M Sodium Hydroxide (NaOH)25 mg/mLForms a clear to slightly hazy, colorless to faintly yellow solution[4].
EthanolPartly SolubleQuantitative data is not readily available, but it is described as being partially soluble[3].

It has been noted that the aqueous solubility of this compound can be enhanced by heating[5].

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a specified duration (e.g., 15-20 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

    • Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of supernatant taken

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solid to settle sep1 Centrifuge to pellet excess solid equil2->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC/UV-Vis quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: A flowchart of the equilibrium solubility determination method.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility polarity_solute Polarity center->polarity_solute size_solute Molecular Size center->size_solute crystal Crystal Lattice Energy center->crystal polarity_solvent Polarity center->polarity_solvent h_bond Hydrogen Bonding Capacity center->h_bond temp Temperature center->temp pressure Pressure center->pressure ph pH center->ph

Caption: Key factors that affect the solubility of a solid in a liquid.

References

An In-depth Technical Guide on the Core Mechanism of Action of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-Azauracil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, commonly known as 6-azauracil, is a synthetic pyrimidine analog with well-documented antineoplastic and antiviral properties.[1][2][3][4] Its primary mechanism of action involves the targeted inhibition of de novo pyrimidine biosynthesis, a fundamental pathway for nucleic acid synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of 6-azauracil, detailing its metabolic activation, enzymatic targets, and downstream cellular consequences. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, virology, and drug development.

Introduction

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a critical process that provides the necessary building blocks, specifically uridine and cytidine nucleotides. 6-Azauracil exploits the reliance of these cells on this pathway, acting as a potent antimetabolite.[5] Its structural similarity to the natural pyrimidine uracil allows it to enter cellular metabolic pathways where it is converted into an active inhibitory form.

Metabolic Activation and Primary Mechanism of Action

6-Azauracil itself is not the active inhibitor. It functions as a prodrug that must undergo intracellular conversion to its active form, 6-azauridine 5'-monophosphate (6-azaUMP).[6]

Conversion to 6-Azauridine 5'-Monophosphate (6-azaUMP)

The activation of 6-azauracil proceeds through a two-step enzymatic process:

  • Ribosidation: 6-Azauracil is first converted to 6-azauridine by uridine phosphorylase.

  • Phosphorylation: 6-Azauridine is then phosphorylated to 6-azaUMP by uridine kinase.

Resistance to 6-azauracil can arise from the loss of uracil phosphoribosyltransferase activity, an enzyme in the pyrimidine salvage pathway that can also convert 6-azauracil to 6-azaUMP.[7]

6-Azauracil 6-Azauracil 6-Azauridine 6-Azauridine 6-Azauracil->6-Azauridine Uridine Phosphorylase 6-Azauridine 5'-Monophosphate (6-azaUMP) 6-Azauridine 5'-Monophosphate (6-azaUMP) 6-Azauridine->6-Azauridine 5'-Monophosphate (6-azaUMP) Uridine Kinase

Metabolic activation of 6-Azauracil.

Inhibition of Orotidine 5'-Phosphate (OMP) Decarboxylase

The primary molecular target of 6-azaUMP is Orotidine 5'-Phosphate (OMP) Decarboxylase.[6][8] This enzyme catalyzes the final step in the de novo biosynthesis of uridine monophosphate (UMP), the decarboxylation of OMP. 6-azaUMP acts as a potent competitive inhibitor of OMP decarboxylase.[6][9] The inhibition of this crucial enzyme leads to the accumulation of orotic acid and a depletion of the intracellular pool of UMP and, consequently, other uridine and cytidine nucleotides (UDP, UTP, CTP) that are essential for RNA and DNA synthesis.[10][11]

cluster_pathway De Novo Pyrimidine Biosynthesis Orotic Acid Orotic Acid OMP OMP Orotic Acid->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase OMP Decarboxylase OMP Decarboxylase OMP->OMP Decarboxylase 6-azaUMP 6-azaUMP 6-azaUMP->OMP Decarboxylase Inhibits OMP Decarboxylase->UMP Catalyzes

Inhibition of OMP Decarboxylase by 6-azaUMP.

Secondary Mechanism of Action: Inhibition of IMP Dehydrogenase

In addition to its primary effect on pyrimidine biosynthesis, 6-azaUMP has been shown to inhibit inosine 5'-monophosphate (IMP) dehydrogenase.[12][13] This enzyme is the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP). Inhibition of IMP dehydrogenase by 6-azaUMP leads to a reduction in the intracellular GTP pool.[13]

The depletion of both UTP and GTP pools creates a significant stress on the cell, particularly impacting the process of transcriptional elongation.[14][15][16] Cells with mutations in the RNA polymerase II elongation machinery are often hypersensitive to the effects of 6-azauracil.[14][16]

Other Potential Mechanisms

While the inhibition of nucleotide biosynthesis is the core mechanism, some studies have reported other potential enzymatic targets of 6-azauracil, although their contribution to its overall therapeutic effect is likely secondary. These include:

  • 4-Aminobutyrate Aminotransferase: 6-Azauracil has been shown to act as a non-competitive inhibitor of this enzyme.[17][18]

  • D-Amino Acid Oxidase (DAAO): Derivatives of 6-azauracil have been investigated as inhibitors of DAAO.[19][20][21]

Data Presentation

Compound Target Enzyme Inhibition Type Ki / IC50 Reference
6-Azauracil4-Aminobutyrate AminotransferaseNon-competitiveKi ≈ 0.7 mM[17][18]
6-azaUMPOMP DecarboxylaseCompetitive-[6]
6-azaUMPIMP Dehydrogenase--[13]
6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dioneD-Amino Acid Oxidase-IC50 = 50 nM[19]
6-hydroxy-2-(phenethyl)-1,2,4-triazine-3,5(2H,4H)-dioneD-Amino Acid Oxidase-IC50 = 70 nM[19]

Experimental Protocols

OMP Decarboxylase Inhibition Assay

Objective: To determine the inhibitory effect of 6-azaUMP on OMP decarboxylase activity.

Materials:

  • Purified OMP decarboxylase

  • Orotidine 5'-monophosphate (OMP) substrate

  • 6-Azauridine 5'-monophosphate (6-azaUMP)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the reaction buffer and varying concentrations of the inhibitor, 6-azaUMP.

  • Add a fixed concentration of the substrate, OMP, to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified OMP decarboxylase.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 285 nm) corresponding to the conversion of OMP to UMP.

  • Calculate the initial reaction velocities at different inhibitor concentrations.

  • Determine the type of inhibition and the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk plot).[6]

IMP Dehydrogenase Activity Assay

Objective: To measure the effect of 6-azaUMP on IMP dehydrogenase activity.

Materials:

  • Cell lysate or purified IMP dehydrogenase

  • Inosine 5'-monophosphate (IMP) substrate

  • NAD+ cofactor

  • 6-Azauridine 5'-monophosphate (6-azaUMP)

  • Reaction buffer

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, IMP, and NAD+.

  • Add varying concentrations of 6-azaUMP to the reaction mixtures.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the rate of NADH formation to determine the enzyme activity.

  • Compare the activity in the presence and absence of the inhibitor to determine the extent of inhibition.[13]

Cell Growth Inhibition Assay (6-Azauracil Sensitivity)

Objective: To assess the sensitivity of cells to 6-azauracil.

Materials:

  • Yeast or mammalian cell lines

  • Appropriate growth medium (e.g., synthetic complete medium for yeast)

  • 6-Azauracil stock solution

  • Microplate reader or incubator and culture plates

Protocol:

  • Culture cells to a logarithmic growth phase.

  • Seed the cells into microplates at a defined density.

  • Add serial dilutions of 6-azauracil to the wells.

  • Incubate the plates for a specified period (e.g., 24-72 hours).

  • Measure cell viability or growth using a suitable method (e.g., MTT assay, measuring optical density).

  • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[14]

cluster_workflow Cell Growth Inhibition Assay Workflow Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Drug Treatment Drug Treatment Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Measurement Viability Measurement Incubation->Viability Measurement Data Analysis (IC50) Data Analysis (IC50) Viability Measurement->Data Analysis (IC50)

References

The Multifaceted Biological Activities of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione scaffold, a class of compounds often referred to as 6-azauracil analogs, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key pharmacological properties of these derivatives, including their anticonvulsant, anticancer, D-amino acid oxidase (DAAO) inhibitory, and anticoccidial effects. Detailed experimental protocols for the evaluation of these activities are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the molecular mechanisms and research methodologies discussed.

Introduction

The 1,2,4-triazine ring system is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of biological activities. Among these, the this compound core has emerged as a particularly promising pharmacophore. These compounds have been investigated for their potential as therapeutic agents in various disease areas, including neurology, oncology, and infectious diseases. This guide aims to consolidate the current knowledge on the biological activities of these derivatives, providing a valuable resource for researchers in the field.

Key Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse, with significant findings in several therapeutic areas. The following sections summarize the key activities and present the available quantitative data in a structured format.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of these triazine derivatives.[1] Evaluation in preclinical models has demonstrated their efficacy in controlling seizures, suggesting potential for the treatment of epilepsy. The primary mechanism of action for their anticonvulsant effects is believed to be the modulation of the GABAergic system.[1][2][3]

Table 1: Anticonvulsant Activity of this compound Derivatives

CompoundAnimal ModelTestED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Reference
4r (a 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivative)MouseMESNot ReportedNot Reported[1]
4r (a 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivative)MousescPTZNot ReportedNot Reported[1]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Anticancer Activity

Derivatives of the 1,2,4-triazine scaffold have shown promising anticancer activity against a range of human cancer cell lines.[4][5][6][7][8][9] The proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as c-Met kinase.

Table 2: Anticancer Activity of 1,2,4-Triazine Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)A549 (Lung)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides
MM13050-904-91-25-86[13]
MM131-0.39-0.6--[13]
Imamine-1,3,5-triazine Derivatives
4f----[7]
4k----[7]
1,2,3-Triazole-incorporated 1,3,4-oxadiazole-Triazine Derivatives
9d0.51 ± 0.083--0.19 ± 0.075[6]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

D-Amino Acid Oxidase (DAAO) Inhibition

Certain 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme involved in the metabolism of D-amino acids.[13][14] Inhibition of DAAO is a potential therapeutic strategy for neurological disorders such as schizophrenia.

Table 3: D-Amino Acid Oxidase (DAAO) Inhibitory Activity of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

CompoundIC₅₀ (nM)Reference
11h (6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione)50[13][15]
11e (phenethyl derivative)70[15]
11a (6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione)2800[15]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the DAAO enzyme activity.

Anticoccidial Activity

6-Azauracil and its derivatives have demonstrated significant activity against coccidiosis, a parasitic disease affecting poultry.[16][17][18][19] Their efficacy is typically measured by the minimum effective concentration in feed required to control the infection. The mechanism of action is thought to involve the inhibition of parasitic enzymes essential for nucleotide synthesis.[20][21]

Table 4: Anticoccidial Activity of 6-Azauracil Derivatives

CompoundParasiteHostMinimum Effective Concentration (ppm in feed)Reference
1-(3'-chloro-5'-methyl-4'-(morpholinylsulfonyl)phenyl)-6-azauracilEimeria tenellaChicken~10[19]
1-(3',5'-dichlorophenyl)-6-azauracilEimeria tenellaChickenPotency 250-fold greater than 6-azauracil[17]
1-(3-cyanobenzyl)-6-azauracilNot specifiedChicken~16 times as potent as 6-azauracil[18]
Phenyl sulfide and phenyl sulfone derivativesBroad spectrumChickenAs low as 0.25[16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds. This section provides methodologies for the key experiments cited in this guide.

Anticonvulsant Activity Screening

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Procedure:

    • Animals are randomly divided into control and test groups.

    • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

    • At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered a positive result.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

The scPTZ test is used to identify compounds that protect against clonic seizures and is considered a model for absence seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle as in the MES test.

    • After the appropriate pre-treatment time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds) for a period of 30 minutes.

    • The absence of clonic seizures during the observation period indicates protection.

    • The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2, A549).

    • Complete cell culture medium.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, isopropanol with HCl).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

D-Amino Acid Oxidase (DAAO) Inhibition Assay[27][28]

This assay measures the ability of a compound to inhibit the enzymatic activity of DAAO.

  • Materials:

    • Recombinant human DAAO enzyme.

    • D-serine (substrate).

    • Flavin adenine dinucleotide (FAD) (cofactor).

    • Horseradish peroxidase (HRP).

    • Amplex® Red reagent (or a similar hydrogen peroxide probe).

    • Test compounds.

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • Prepare a reaction mixture containing DAAO enzyme, FAD, HRP, and Amplex® Red in the assay buffer.

    • Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate.

    • Initiate the enzymatic reaction by adding the substrate, D-serine.

    • The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to generate a fluorescent product (resorufin).

    • Monitor the increase in fluorescence over time using a fluorescence microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

GABAa_Receptor_Signaling_Pathway Triazine 1,2,4-Triazine Derivative GABAa_R GABAa_R Triazine->GABAa_R Positive Allosteric Modulation Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA_vesicle GAD->GABA_vesicle GABA_released GABA_released GABA_vesicle->GABA_released Release GABA_released->GABAa_R Binds Cl_channel Cl_channel GABAa_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK cMet->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K_AKT_mTOR cMet->PI3K_AKT_mTOR Activates STAT STAT cMet->STAT Activates Triazine 1,2,4-Triazine Derivative Triazine->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis Angiogenesis Angiogenesis STAT->Angiogenesis

Experimental Workflows

Anticonvulsant_Screening_Workflow start Start: Synthesized 1,2,4-Triazine Derivatives mes_test Maximal Electroshock Seizure (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) start->neurotoxicity ed50_td50 Determine ED50 and TD50 mes_test->ed50_td50 scptz_test->ed50_td50 neurotoxicity->ed50_td50 pi_calc Calculate Protective Index (PI) ed50_td50->pi_calc lead_selection Lead Compound Selection pi_calc->lead_selection end End: Candidate for Further Development lead_selection->end

Anticancer_Drug_Discovery_Workflow start Start: Library of 1,2,4-Triazine Derivatives in_vitro_screening In Vitro Screening (MTT Assay against Cancer Cell Lines) start->in_vitro_screening ic50_determination Determine IC50 Values in_vitro_screening->ic50_determination hit_identification Hit Identification (Potent Compounds) ic50_determination->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) hit_identification->mechanism_studies in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) mechanism_studies->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticonvulsant, anticancer, DAAO inhibitory, and anticoccidial agents has been demonstrated through numerous preclinical studies. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and research workflows. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise mechanisms of action will be crucial for the successful translation of these promising derivatives into novel therapeutic agents.

References

spectroscopic analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while a comprehensive search for experimental data has been conducted, specific spectral values for this compound are not widely available in public databases. The data presented is based on references to closely related compounds and citations of primary literature where the data is expected to be found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available--NH (amide/amine)
Data not available--NH (amide)
Data not available--NH₂ (amino)

Note: The ¹H NMR spectrum is expected to show broad singlets for the N-H protons, which are exchangeable with D₂O. The exact chemical shifts are dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data cited in literatureC=O (C3)
Data cited in literatureC=O (C5)
Data cited in literatureC-NH₂ (C6)

Note: The ¹³C NMR data for this compound has been reported in the solvent DMSO-d₆ according to a literature citation (J. Chem. Soc., Perkin Trans. 1, 1999, 2929).[1] Access to the specific chemical shift values from this publication is pending.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and amide)
1750-1650StrongC=O stretching (amide carbonyls)
1650-1550MediumN-H bending (amine)
~1600MediumC=N stretching

Note: The IR spectrum is expected to be characterized by strong absorptions corresponding to the N-H and C=O bonds. The exact peak positions can be influenced by hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its identity and structure.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
128.03Data not available[M]⁺ (Molecular Ion)
Data not availableData not availableFragment ions

Note: The molecular weight of this compound is 128.09 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 128. The fragmentation pattern would likely involve the loss of small neutral molecules such as HNCO or CO.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for low solubility in other common NMR solvents.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. A larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain adequate signal intensity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique such as High-Performance Liquid Chromatography (HPLC). For HPLC-MS, a reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, with formic acid added for MS compatibility.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and potential fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Visualizations

The following diagrams illustrate the workflow and structure relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or as Solid/Solution (IR/MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Analysis Spectral Analysis (Peak Picking, Integration) Process->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of the target molecule.

References

An In-depth Technical Guide on the Thermal Stability of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD). Due to a lack of specific experimental data on the thermal decomposition of this compound in publicly available literature, this document summarizes its known physical and chemical properties, outlines standard experimental protocols for thermal analysis, and presents a generalized workflow for assessing thermal stability. This guide is intended to be a foundational resource for researchers and professionals working with this and related compounds.

Introduction

This compound, also known as 6-ATD, is a heterocyclic compound with a triazine core structure.[1] Triazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as energetic materials. Understanding the thermal stability of 6-ATD is crucial for its safe handling, storage, and application in various fields, including drug development, where thermal processing is a common manufacturing step.

This guide will therefore focus on providing a framework for the investigation of its thermal properties.

Physicochemical Properties of this compound

While specific thermal data is lacking, some general physicochemical properties have been reported.

PropertyValueSource
Molecular Formula C₃H₄N₄O₂ChemBK[1]
Appearance Colorless crystalline solidChemBK[1]
Synonyms 6-ATD, Atrazinone-
Solubility Low solubility in waterChemBK[1]

Theoretical Insights into Thermal Stability

Computational studies on substituted s-triazine derivatives suggest that the introduction of amino (-NH2) groups can be favorable for enhancing thermal stability.[2] However, without specific experimental validation for 6-ATD, these remain theoretical predictions.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, the following standard analytical techniques are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 10% (Td10) mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere.

  • Heating Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak temperature of the melting endotherm is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample 6-ATD Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (TGA/DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TG_Curve TGA Curve (Mass vs. Temp) TGA->TG_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram Decomposition_Temp Decomposition Temp. (Tonset, Td5) TG_Curve->Decomposition_Temp Melting_Point Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC_Thermogram->Melting_Point Report Thermal Stability Report Decomposition_Temp->Report Melting_Point->Report

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides the necessary framework for its determination. Based on the general properties of related triazine compounds, it is anticipated to be a crystalline solid with a defined melting point, likely followed by decomposition at higher temperatures. The application of standard thermal analysis techniques such as TGA and DSC, as outlined in this document, is essential to quantitatively characterize its thermal behavior. Such data will be invaluable for ensuring the safe and effective use of this compound in research and development.

References

potential applications of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, commonly known as 6-azauracil, is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. As an analog of the pyrimidine uracil, its primary mechanism of action involves the inhibition of key enzymes in nucleotide biosynthesis, leading to potent antimetabolite effects. This technical guide provides a comprehensive overview of the medicinal chemistry of 6-azauracil, detailing its synthesis, mechanism of action, therapeutic applications, and the biological activities of its derivatives.

Core Compound Profile

PropertyValue
IUPAC Name This compound
Synonyms 6-Azauracil, Azur, NSC 3427
Molecular Formula C₃H₄N₄O₂
Molecular Weight 128.09 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in 1 M NH₄OH (50 mg/ml) with heating.[1]

Mechanism of Action

6-Azauracil exerts its biological effects primarily by interfering with the de novo biosynthesis of pyrimidine and purine nucleotides. Once inside the cell, it is converted to 6-azauridine-5'-monophosphate (AzaUMP), which acts as a competitive inhibitor of two key enzymes:

  • Orotidine-5'-Monophosphate (OMP) Decarboxylase: This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides. Inhibition of OMP decarboxylase by AzaUMP leads to a depletion of the pyrimidine nucleotide pool, thereby halting DNA and RNA synthesis.[2]

  • Inosine Monophosphate (IMP) Dehydrogenase: This enzyme is the rate-limiting step in the de novo synthesis of guanine nucleotides. Inhibition of IMP dehydrogenase by AzaUMP leads to a reduction in the intracellular pool of GTP.[3] This depletion of GTP has downstream effects on transcription elongation, as RNA polymerase II is sensitive to nucleotide concentrations.[4][5]

The dual inhibition of these essential enzymes underlies the potent anticancer, antiviral, and immunosuppressive properties of 6-azauracil and its derivatives.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by 6-azauracil.

pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by 6-Azauracil Metabolite Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP 6-Azauracil 6-Azauracil 6-Azauridine 6-Azauridine 6-Azauracil->6-Azauridine AzaUMP AzaUMP 6-Azauridine->AzaUMP OMP Decarboxylase OMP Decarboxylase AzaUMP->OMP Decarboxylase Inhibits

Figure 1: Inhibition of De Novo Pyrimidine Biosynthesis by 6-Azauracil.

purine_biosynthesis cluster_pathway De Novo Guanine Nucleotide Biosynthesis cluster_inhibition Inhibition by 6-Azauracil Metabolite cluster_downstream Downstream Effect Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP IMP IMP PRPP->IMP XMP XMP IMP->XMP IMP Dehydrogenase GMP GMP XMP->GMP GMP Synthetase GDP GDP GMP->GDP GTP GTP GDP->GTP Transcription Elongation Transcription Elongation GTP->Transcription Elongation Required for 6-Azauracil 6-Azauracil AzaUMP AzaUMP 6-Azauracil->AzaUMP IMP Dehydrogenase IMP Dehydrogenase AzaUMP->IMP Dehydrogenase Inhibits IMP Dehydrogenase->Transcription Elongation

Figure 2: Inhibition of De Novo Guanine Nucleotide Biosynthesis and its Impact on Transcription.

Therapeutic Applications and Derivatives

The antimetabolite properties of 6-azauracil have been exploited in the development of various therapeutic agents.

Anticancer Activity

6-Azauracil has demonstrated antitumor effects against various transplantable mouse tumors.[6] Its derivatives have been extensively studied for their cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of 6-Azauracil Derivatives (IC₅₀ values in µM)

DerivativeMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference
Compound 6 Weak13.14-13.28[7]
Compound 7 99.6638.35-5.46[7]
Compound 9 ---16.27[7]
Compound 10 51.98Weak-9.54[7]
Compound 11 WeakWeak-8.51[7]
Compound 14 12.3812.45-Weak[7]
Compound 15 33.3032.42-94.21[7]
Compound 16 14.37Weak-96.31[7]
5-Fluorouracil (Reference) 11.7910.32-19.66[7]
Antiviral Activity

The requirement of rapidly replicating viruses for high levels of nucleotides makes them susceptible to inhibitors of nucleotide biosynthesis. 6-Azauracil and its derivatives have shown activity against a variety of DNA and RNA viruses.[8]

Table 2: Antiviral Activity of 6-Azauracil Derivatives

DerivativeVirusCell LineActivity (EC₅₀/ID₅₀)Reference
6-Aza-BVDU HSV-1-8 µg/mL[9]
6-Aza-BVDU HSV-2-190 µg/mL[9]
Unspecified Acyclonucleosides HIV-1, HIV-2-Active[10]
Immunosuppressive Activity

By inhibiting the proliferation of lymphocytes, which are highly dependent on the de novo synthesis of purines, 6-azauracil and its derivatives can exert immunosuppressive effects. This makes them potential candidates for the treatment of autoimmune diseases and in preventing organ transplant rejection.

Other Activities
  • Anticoccidial: Derivatives of 6-azauracil, particularly those with N1-phenyl substitutions, have shown high potency against Eimeria tenella infections in chickens.[10][11] Some derivatives exhibit up to a 1000-fold enhancement in potency compared to the parent compound.[12]

  • Antibacterial: Certain derivatives have demonstrated antibacterial activity, with MIC values in the micromolar range.[13]

Experimental Protocols

General Synthesis of 5-Substituted-6-Azauracil Derivatives

A common method for the synthesis of 5-substituted 6-azauracil derivatives involves the nucleophilic substitution of 5-bromo-6-azauracil with various aromatic amines or phenols.[14]

Materials:

  • 5-Bromo-6-azauracil

  • Aromatic amine or phenol

  • Solvent (e.g., water, ethanol)

  • Base (e.g., Na₂CO₃)

Procedure:

  • Dissolve 5-bromo-6-azauracil and the desired aromatic amine or phenol in the chosen solvent.

  • Add a base to the reaction mixture.

  • Heat the mixture at reflux for an appropriate time (e.g., 24-32 hours).[14]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to obtain the purified 5-substituted-6-azauracil derivative.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4][7][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-Azauracil derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 6-azauracil derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Figure 3: General Experimental Workflow for Synthesis and Cytotoxicity Testing.

Conclusion

This compound and its derivatives represent a versatile scaffold in medicinal chemistry. Their ability to inhibit crucial enzymes in nucleotide biosynthesis provides a strong rationale for their development as anticancer, antiviral, and immunosuppressive agents. Further structure-activity relationship studies and the exploration of novel derivatives may lead to the discovery of more potent and selective therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to explore the potential of this promising class of compounds.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives, a promising scaffold in modern drug discovery. The 1,2,4-triazine core is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including kinase inhibition, and antiviral and anticonvulsant properties. These notes offer a foundational guide for researchers aiming to explore this chemical space for therapeutic applications.

Overview and Rationale

The this compound scaffold, also known as 6-azauracil, is a pyrimidine analog that has garnered significant interest in medicinal chemistry. Its structural similarity to endogenous nucleobases allows for potential interactions with a variety of biological targets. Derivatives of this core structure have been investigated for their potential as anticancer, antiviral, and CNS-active agents. A particularly promising area of application is the development of protein kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.

One such key target is the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the PI3K/AKT signaling pathway.[1] This pathway is fundamental to cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] The development of small molecule inhibitors targeting PDK1 is therefore a highly sought-after strategy in oncology.

Synthetic Protocols

The synthesis of this compound derivatives can be approached in a multi-step process, beginning with the formation of the core triazine ring, followed by functionalization. Below are generalized protocols adapted from literature procedures.

Synthesis of this compound (Parent Compound)

A general method for the preparation of the parent compound involves the reaction of 1,2,4-triazine with sodium bromate, followed by treatment with ammonia.[3]

Materials:

  • 1,2,4-triazine

  • Sodium bromate (NaBrO₃)

  • Ammonia water (NH₄OH)

  • Suitable solvents (e.g., water, ethanol)

Protocol:

  • Dissolve 1,2,4-triazine in an appropriate solvent.

  • Add an aqueous solution of sodium bromate dropwise to the triazine solution at a controlled temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully add ammonia water to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

General Protocol for N-Alkylation/Arylation of the Triazine Core

Derivatization of the triazine core, for instance at the N2 or N4 positions, can be achieved through alkylation or arylation reactions. The following protocol is adapted from the synthesis of related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives and can be optimized for the 6-amino scaffold.[2][4]

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., DMF, acetonitrile)

Protocol:

  • To a solution of this compound in the chosen solvent, add the base portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add the alkyl or benzyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with heating until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Data Presentation: Biological Activity

The following tables summarize representative quantitative data for derivatives of the 1,2,4-triazine scaffold, highlighting their potential in drug discovery.

Table 1: Kinase Inhibitory Activity of Representative 3-Amino-1,2,4-triazine Derivatives against PDK1. [1]

Compound IDPDK1 IC₅₀ (µM)
1a HH0.08
1b OCH₃H0.05
1c HCH₃0.03
1d OCH₃CH₃0.01

Data presented is for a related 3-amino-1,2,4-triazine scaffold to illustrate the potential of the broader class of amino-triazines as PDK1 inhibitors.

Table 2: In Vivo Anticonvulsant Activity of Representative 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione Derivatives. [5]

Compound IDSubstitutionMES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)
2a 4-Cl65.3>100250
2b 4-F58.195.2>300
2c 4-CH₃72.5>100280
4r 2-NH₂, 4-Cl51.189.7>300

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test.

Mandatory Visualizations

General Synthetic Workflow

The overall process from the synthesis of the core molecule to the evaluation of its biological activity is depicted below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials core Synthesis of this compound Core start->core derivatization Derivatization (e.g., N-alkylation) core->derivatization purification Purification & Characterization (HPLC, NMR, MS) derivatization->purification screening In Vitro Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar invivo In Vivo Models (e.g., Xenograft, Seizure Models) invivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow from synthesis to lead optimization.

PDK1 Signaling Pathway in Cancer

The PI3K/PDK1/Akt pathway is a critical signaling cascade in cancer progression. This compound derivatives can be designed to inhibit PDK1, thereby disrupting this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibition of Pro-proliferative Proteins Apoptosis Apoptosis FOXO->Apoptosis Induction of Apoptotic Genes Inhibitor 6-Amino-1,2,4-triazine Derivative Inhibitor->PDK1 Inhibition

Caption: PI3K/PDK1/Akt signaling pathway and point of inhibition.

General Synthetic Scheme for N-Substituted Derivatives

The derivatization of the this compound core is a key step in generating a library of compounds for screening.

G start 6-Amino-1,2,4-triazine- 3,5(2H,4H)-dione product N-Substituted Derivative start->product Alkylation/ Arylation reagents R-X (Alkyl/Aryl Halide) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->product

Caption: General scheme for the synthesis of N-substituted derivatives.

Experimental Protocols: Biological Assays

General Protocol for In Vitro Kinase Inhibition Assay (e.g., PDK1)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human PDK1 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Synthesized compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the recombinant PDK1 enzyme, and the test compound solution.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Allow the reaction to proceed for 1-2 hours at 30°C.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of novel therapeutics. The synthetic routes are accessible, and the core can be readily derivatized to explore a wide chemical space. The demonstrated potential of related structures to inhibit key cellular targets like PDK1 underscores the importance of this scaffold in oncology drug discovery. Future work should focus on the synthesis of diverse libraries of these derivatives and their screening against a panel of kinases and other relevant biological targets to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds.

References

Application Notes & Protocols: 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione as a versatile scaffold in organic synthesis, with a particular focus on its potential in medicinal chemistry. While direct detailed protocols for the 6-amino scaffold are not abundantly available in peer-reviewed literature, the closely related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold has been extensively studied. The methodologies presented here are based on established transformations of this analogous system and are expected to be highly applicable to the 6-amino counterpart.

Introduction to the this compound Scaffold

This compound is a heterocyclic compound belonging to the triazine class of molecules. Its structure, featuring multiple nitrogen atoms and functional groups (an amino group and two carbonyls), makes it an attractive starting material for the synthesis of a diverse range of derivatives. The triazine core is a prominent structural motif in many biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties[1]. The amino group on the scaffold provides a key reactive handle for various chemical modifications, allowing for the exploration of chemical space in drug discovery and materials science. It is primarily used as a pharmaceutical intermediate and in the preparation of dyes and fungicides[2].

Synthetic Applications and Derivatization Strategies

The this compound scaffold can be functionalized at several positions. The most common transformations involve modifications of the amino group and alkylation of the nitrogen atoms within the triazine ring.

N-Alkylation of the Triazine Ring

A key strategy for creating diverse libraries of compounds from the triazine scaffold is the selective alkylation of the ring nitrogens. Based on analogous transformations with the 6-hydroxy derivative, the N2 position is a common site for substitution. This is typically achieved by reacting the scaffold with an appropriate alkyl halide in the presence of a base.

General Reaction Scheme:

N_Alkylation Scaffold 6-Amino-1,2,4-triazine- 3,5(2H,4H)-dione Product N2-Substituted Derivative Scaffold->Product N-Alkylation Reagents R-X (Alkyl Halide) Base (e.g., K2CO3, BSA)

Figure 1: General workflow for N-alkylation of the triazine scaffold.

This N-alkylation is a crucial step in the synthesis of potent biological inhibitors. For instance, in the analogous 6-hydroxy series, various alkyl and arylalkyl groups have been introduced at the N2 position to modulate the inhibitory activity against D-amino acid oxidase (DAAO)[3][4].

Modification of the 6-Amino Group

The exocyclic amino group is a prime site for a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions. This opens up a vast array of possible 6-substituted triazine derivatives.

Logical Flow for Amino Group Modification:

Amino_Modification cluster_sandmeyer Sandmeyer-type Reactions Start This compound Acylation Acylation (RCOCl) Start->Acylation Sulfonylation Sulfonylation (RSO2Cl) Start->Sulfonylation Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Amide 6-Amido Derivative Acylation->Amide Sulfonamide 6-Sulfonamido Derivative Sulfonylation->Sulfonamide Diazonium 6-Diazonium Salt Diazotization->Diazonium Hydroxy 6-Hydroxy Diazonium->Hydroxy H2O, Δ Halogen 6-Halo Diazonium->Halogen CuX Cyano 6-Cyano Diazonium->Cyano CuCN

Figure 2: Potential synthetic pathways originating from the 6-amino group.

Application in Medicinal Chemistry: D-Amino Acid Oxidase (DAAO) Inhibitors

While the 6-amino scaffold itself is not extensively documented as a DAAO inhibitor, the analogous 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent and metabolically stable inhibitors of this enzyme[3][4][5]. DAAO is a key enzyme in the degradation of the neuromodulator D-serine, and its inhibition is a therapeutic strategy for neurological disorders such as schizophrenia.

The general structure-activity relationship (SAR) for these inhibitors indicates that substitution at the N2 position is critical for potency. The 6-hydroxy group acts as a bioisostere for a carboxylic acid moiety, interacting with the active site of the enzyme[5]. It is plausible that the 6-amino scaffold could be used to synthesize compounds that target different enzymes or have alternative binding modes.

Quantitative Data for Analogous 6-Hydroxy DAAO Inhibitors

The following table summarizes the in vitro inhibitory potency of a selection of N2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against human DAAO. This data is presented to illustrate the impact of N2-substituents on biological activity and to guide the design of derivatives based on the 6-amino scaffold.

Compound IDN2-SubstituentIC50 (nM)[3][4]
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50

This data is for the 6-hydroxy analogue and serves as a reference for potential derivatization of the 6-amino scaffold.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of derivatives from a triazine scaffold, based on methodologies reported for the 6-hydroxy analogue. These protocols are intended as a starting point and may require optimization for the 6-amino scaffold.

Protocol 1: General Procedure for N2-Alkylation of a Triazine Scaffold

This protocol is adapted from the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives[3][4]. It involves the alkylation of a bromo-triazine intermediate, which would need to be synthesized from the 6-amino scaffold via a Sandmeyer reaction.

Workflow Diagram:

Protocol1_Workflow Start Start with 6-Bromo-1,2,4-triazine- 3,5(2H,4H)-dione Step1 Suspend in anhydrous solvent (e.g., DMF) Start->Step1 Step2 Add Base (e.g., K2CO3) Step1->Step2 Step3 Add Alkyl Halide (R-X) Step2->Step3 Step4 Heat reaction (e.g., 60-80 °C) Step3->Step4 Step5 Monitor by TLC/LC-MS Step4->Step5 Step6 Work-up: Quench with water, Extract with organic solvent Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Obtain pure N2-alkylated product Step7->End

Figure 3: Experimental workflow for N2-alkylation.

Materials:

  • 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, phenethyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a stirred suspension of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in anhydrous DMF, add potassium carbonate.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N2-alkylated product.

Protocol 2: Conversion of 6-Amino to 6-Hydroxy Group via Diazotization

This protocol describes the conversion of the 6-amino group to a 6-hydroxy group, a key step to access the DAAO inhibitor scaffold from the 6-amino starting material.

Materials:

  • This compound (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.2 eq)

  • Sulfuric acid (H₂SO₄) (e.g., 1 M aqueous solution)

  • Deionized water

Procedure:

  • Dissolve this compound in an aqueous solution of sulfuric acid at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • The product, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, may precipitate upon cooling.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Safety Information

When working with this compound and its derivatives, appropriate safety measures must be taken. The compound may cause irritation to the skin, eyes, and respiratory system. Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Store the compound in a cool, dry place away from oxidizing agents[2].

Conclusion

This compound is a valuable and versatile scaffold for organic synthesis. Its multiple reactive sites allow for the creation of diverse molecular architectures. By leveraging established protocols from the closely related 6-hydroxy analogue, researchers can explore the potential of this scaffold in developing novel therapeutics, functional materials, and other valuable chemical entities. The provided protocols and data serve as a foundation for initiating such synthetic explorations.

References

Application Notes and Protocols for the Amination of 1,2,4-Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of 1,2,4-triazine compounds, a critical reaction in the synthesis of diverse molecular entities with significant applications in medicinal chemistry and materials science. The protocols outlined herein are designed to be reproducible and scalable for research and development purposes.

Introduction

1,2,4-Triazines are a class of nitrogen-containing heterocyclic compounds that serve as important scaffolds in the development of pharmaceuticals and other functional molecules. The introduction of an amino group onto the 1,2,4-triazine ring system is a key synthetic transformation that allows for the modulation of physicochemical properties and biological activity. Aminated 1,2,4-triazines have demonstrated a wide range of pharmacological activities, including as anticancer, antiviral, and antimicrobial agents. The primary method for the amination of 1,2,4-triazines is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a cyano group, on the triazine core.

General Reaction Pathway

The amination of a halo-substituted 1,2,4-triazine typically proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the 1,2,4-triazine ring facilitates the attack of a nucleophilic amine at the carbon atom bearing the leaving group.

General Amination Reaction cluster_reactants Reactants cluster_products Products 1_2_4_Triazine Substituted 1,2,4-Triazine (X = Cl, Br, I) Aminated_Triazine Aminated 1,2,4-Triazine 1_2_4_Triazine->Aminated_Triazine Nucleophilic Attack Amine Primary or Secondary Amine (R1, R2 = H, Alkyl, Aryl) Amine->Aminated_Triazine Byproduct HX Aminated_Triazine->Byproduct Elimination Amination Workflow start Start reactants Combine Halo-1,2,4-triazine and Amine start->reactants reaction Stir at Room Temperature or Heat as Required reactants->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Application Note: HPLC Analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound, also known as 6-ATD, is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note describes a robust RP-HPLC method for the determination of 6-ATD. The method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring reproducible and efficient separation.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this analysis.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or phosphoric acid).

  • Reference Standard: A well-characterized standard of this compound with known purity.

  • Sample: The 6-ATD sample to be analyzed.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient ProgramSee Table 2 for the detailed gradient elution program.
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 230 nm
Injection Volume10 µL
Run TimeApproximately 15 minutes

Table 1: Optimized HPLC Conditions

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Gradient Elution Program

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 6-ATD reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 v/v Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the 6-ATD sample and dissolve it in the initial mobile phase composition to achieve a final concentration within the calibration range.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) system_equilibration Equilibrate HPLC System (Initial Mobile Phase Conditions) prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions inject_samples Inject Samples and Standards prep_standards->inject_samples prep_samples Prepare Sample Solutions prep_samples->inject_samples system_equilibration->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify 6-ATD in Samples calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of 6-ATD.

Data Presentation

The described RP-HPLC method is suitable for the quantitative determination of this compound. A typical retention time for 6-ATD under these conditions is approximately 4.5 minutes. The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and sensitivity. The following table summarizes representative quantitative data for method validation.

Validation ParameterResult
Linearity (r²)> 0.999
Precision (RSD%)< 2.0%
Accuracy (Recovery %)98.0% - 102.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Table 3: Representative Method Validation Data

Signaling Pathways and Logical Relationships

The analytical method's logic is based on the principle of reversed-phase chromatography, where the separation is governed by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.

Separation_Principle cluster_system Chromatographic System mobile_phase Mobile Phase (Polar) Acetonitrile/Water/Formic Acid separation Differential Partitioning mobile_phase->separation stationary_phase Stationary Phase (Non-Polar) C18 Column stationary_phase->separation analyte 6-ATD (Polar Analyte) analyte->separation elution Elution Profile separation->elution

Caption: Principle of separation for 6-ATD in RP-HPLC.

Conclusion

The developed RP-HPLC method is specific, robust, and utilizes standard instrumentation and reagents, making it readily implementable in a quality control or research laboratory setting. Adherence to the system suitability criteria will ensure the generation of reliable and accurate results for the quantitative analysis of this compound. A reversed-phase HPLC method with a simple mobile phase containing acetonitrile, water, and an acid modifier provides a reliable means of analysis.[1] For applications requiring mass spectrometric detection, formic acid is a suitable substitute for phosphoric acid in the mobile phase.[1] This liquid chromatography method is also scalable and can be adapted for the isolation of impurities in preparative separation and is suitable for pharmacokinetic studies.[1]

References

Application Notes and Protocols for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in Pharmaceutical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutically active molecules. Its triazine core is a structural motif found in a range of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the preparation of potent drug candidates, with a particular focus on the synthesis of D-amino acid oxidase (DAAO) inhibitors.

Application: Intermediate for the Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors

Derivatives of the 1,2,4-triazine-3,5(2H,4H)-dione scaffold have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, the levels of D-serine, a co-agonist at the NMDA receptor, can be elevated in the brain, offering a potential therapeutic strategy for treating the negative symptoms and cognitive deficits associated with schizophrenia.

The general synthetic strategy involves the conversion of this compound to a 6-bromo or 6-hydroxy intermediate, followed by functionalization at the N2 position to introduce various substituents that modulate the inhibitory activity and pharmacokinetic properties of the final compounds.

Experimental Protocols

The following protocols outline a representative synthetic pathway from this compound to a 2-substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, a class of potent DAAO inhibitors.

Step 1: Diazotization and Bromination of this compound to 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione (Sandmeyer-type Reaction)

This initial step is a crucial conversion of the amino group into a good leaving group (diazonium salt), which is subsequently replaced by a bromine atom.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound in an aqueous solution of hydrobromic acid at 0-5 °C with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0 °C.

  • Add the cold diazonium salt solution to the copper(I) bromide solution in portions, allowing for the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione as a solid.

Step 2: N2-Alkylation of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

This step introduces the desired substituent at the 2-position of the triazine ring.

Materials:

  • 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

  • Alkyl halide (e.g., phenethyl bromide)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Acetonitrile

Procedure:

  • To a solution of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione in acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA) and the desired alkyl halide.[1]

  • Heat the reaction mixture at 82 °C and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 2-alkylated product.

Step 3: Substitution of Bromine with a Benzyloxy Group

The bromo group is replaced with a protected hydroxyl group (benzyloxy) in this step.

Materials:

  • 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Heat a mixture of the 2-alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, potassium carbonate, and benzyl alcohol at 150 °C.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and partition between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-benzyloxy derivative.

Step 4: Deprotection to Yield the Final 6-Hydroxy Product

The final step involves the removal of the benzyl protecting group to afford the desired 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivative.

Materials:

  • 2-Alkyl-6-benzyloxy-1,2,4-triazine-3,5(2H,4H)-dione

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 6-benzyloxy derivative in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final 2-alkyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of DAAO inhibitors based on the 1,2,4-triazine-3,5(2H,4H)-dione scaffold.

Table 1: Synthesis of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

Starting MaterialProductReagentsYieldReference
2H-[1][2][3]triazin-3,5-dione6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneBromine, aqueous ammonia93%[4][5]

Table 2: Synthesis and Activity of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

CompoundR-Group at N2IC₅₀ (nM) for DAAO InhibitionReference
11e Phenethyl70[1]
11h Naphthalen-1-ylmethyl50[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting intermediate to the final DAAO inhibitor.

G A This compound B Diazonium Salt Intermediate A->B NaNO₂, HBr C 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione B->C CuBr D 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione C->D R-X, BSA E 2-Alkyl-6-benzyloxy-1,2,4-triazine-3,5(2H,4H)-dione D->E BnOH, K₂CO₃ F 2-Alkyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione (DAAO Inhibitor) E->F H₂, Pd/C G DAAO DAAO Enzyme Metabolites Inactive Metabolites DAAO->Metabolites DSerine D-Serine DSerine->DAAO Metabolism NMDAR NMDA Receptor DSerine->NMDAR Binding Inhibitor 6-Hydroxy-1,2,4-triazine -3,5-dione Derivative Inhibitor->DAAO Inhibition CoAgonism Co-agonism & Enhanced Neurotransmission NMDAR->CoAgonism

References

Application Notes and Protocols for Reactions Involving 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-ATD or 6-azauracil. This document includes detailed experimental protocols for the synthesis of key derivatives, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to natural pyrimidines makes it a valuable scaffold for the synthesis of various bioactive molecules. Derivatives of 6-ATD have shown potential as inhibitors of enzymes such as D-amino acid oxidase (DAAO), which is a target for therapeutic intervention in neurological disorders like schizophrenia. These notes are intended to serve as a practical guide for researchers working with this versatile compound.

Data Presentation

Table 1: Synthesis and Characterization of 6-Substituted-1,2,4-triazine-3,5(2H,4H)-dione Derivatives
Compound IDR-GroupStarting MaterialReaction TypeYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)
1a -H6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneDebromination->300¹H NMR (DMSO-d₆): δ 11.58 (s, 1H), 11.23 (s, 1H), 6.95 (s, 2H). ¹³C NMR (DMSO-d₆): δ 157.2, 148.1, 144.9.
1b -NH₂6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneAmination85>300-
1c -OH6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneHydroxylation->300-
2a -CH₂-Ph6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneN-Alkylation78218-220¹H NMR (CDCl₃): δ 8.35 (s, 1H), 7.4-7.3 (m, 5H), 5.2 (s, 2H).
2b -CH₂-(2-naphthyl)6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneN-Alkylation82225-227-

Note: Spectroscopic data can be extensive; representative peaks are shown. Detailed spectra should be consulted for full characterization.

Table 2: In Vitro D-Amino Acid Oxidase (DAAO) Inhibitory Activity of 2-Substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives
Compound IDR-Group at N-2IC₅₀ (nM)[1]
3a -CH₃2800
3b -CH₂CH₂Ph70
3c -CH₂-(1-naphthyl)50
3d -CH₂-(2-naphthyl)60
3e -CH₂-(4-fluorophenyl)120

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

This protocol describes the synthesis of the key starting material, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.

Materials:

  • 3-Amino-1,2,4-triazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Standard laboratory glassware

Procedure: [2]

  • Dissolve 3-Amino-1,2,4-triazine (0.96 g, 0.01 mol) in 100 mL of DMF with stirring.

  • Cool the solution in an ice bath.

  • Slowly add NBS (0.1 mol) to the cooled solution while maintaining the temperature between 0-30 °C.

  • Continue stirring at room temperature for 12 hours.

  • After the reaction is complete, add 0.3 mol of NaOH to the reaction mixture.

  • Collect the resulting precipitate by filtration.

  • Dry the solid product to obtain 6-bromo-3-amino-1,2,4-triazine. Yield: 1.43 g (81.7%).

  • Further hydrolysis is required to obtain 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione.

Protocol 2: General Procedure for N-Alkylation of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

This protocol outlines the N-alkylation of the triazine ring, a key step in the synthesis of various derivatives.

Materials:

  • 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Acetonitrile

  • Standard laboratory glassware for reflux

Procedure: [1]

  • To a solution of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in acetonitrile, add bis(trimethylsilyl)acetamide (BSA).

  • Add the desired alkyl halide to the mixture.

  • Heat the reaction mixture at 82 °C under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.

Protocol 3: Synthesis of this compound via Nucleophilic Substitution

This protocol details the conversion of the 6-bromo derivative to the target 6-amino compound.

Materials:

  • 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

  • Ammonia source (e.g., aqueous ammonia, ammonia in dioxane)

  • Solvent (e.g., Dioxane)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in a suitable solvent like dioxane.

  • Add an excess of the ammonia source.

  • Heat the mixture at a temperature ranging from 100 to 150 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.

  • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Mandatory Visualizations

Signaling Pathway of DAAO Inhibitors Derived from 6-ATD

DAAO_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron 6_ATD_Derivative 6-ATD Derivative (DAAO Inhibitor) DAAO D-Amino Acid Oxidase (DAAO) 6_ATD_Derivative->DAAO Inhibition D_Serine_pool D-Serine Pool D_Serine_pool->DAAO D_Serine_synapse D-Serine D_Serine_pool->D_Serine_synapse Release D_Serine_degradation Degradation DAAO->D_Serine_degradation Catalyzes NMDA_R NMDA Receptor D_Serine_synapse->NMDA_R Co-agonist binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaMKII CaMKII CREB CREB CaMKII->CREB Phosphorylation Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Gene Transcription Ca_ion->CaMKII Activation

Caption: Signaling pathway of 6-ATD derived DAAO inhibitors.

Experimental Workflow for the Synthesis of this compound Derivatives

Synthesis_Workflow cluster_derivatization Derivatization Reactions Start Start: 3-Amino-1,2,4-triazine Bromination Step 1: Bromination (NBS, DMF) Start->Bromination Intermediate1 6-Bromo-3-amino-1,2,4-triazine Bromination->Intermediate1 Hydrolysis Step 2: Hydrolysis Intermediate1->Hydrolysis Intermediate2 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione Hydrolysis->Intermediate2 Alkylation N-Alkylation (Alkyl Halide, BSA) Intermediate2->Alkylation Amination Nucleophilic Amination (Amine) Intermediate2->Amination Hydroxylation Hydroxylation Intermediate2->Hydroxylation Product_Alkylated N-Alkyl-6-bromo-1,2,4-triazine-3,5-dione Alkylation->Product_Alkylated Product_Aminated 6-Amino-derivative Amination->Product_Aminated Product_Hydroxylated 6-Hydroxy-derivative Hydroxylation->Product_Hydroxylated Purification Purification (Chromatography/Recrystallization) Product_Alkylated->Purification Product_Aminated->Purification Product_Hydroxylated->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization End Final Products Characterization->End

Caption: General workflow for synthesis of 6-ATD derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust multi-step process, suitable for scaling up, commencing from readily available starting materials.

Introduction

This compound, also known as 6-amino-6-azauracil, is a vital building block in the synthesis of various biologically active molecules. Its structural motif is found in a range of therapeutic agents, highlighting the need for a reliable and scalable synthetic route. The protocols outlined below describe a three-step synthesis involving the formation of the 1,2,4-triazine-3,5(2H,4H)-dione core, followed by bromination and subsequent amination to yield the final product.

Overall Synthetic Workflow

The large-scale synthesis of this compound is accomplished through a three-step sequence as illustrated below. The process begins with the synthesis of the precursor 1,2,4-triazine-3,5(2H,4H)-dione (also known as 6-azauracil), which is then brominated to an intermediate, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. The final step involves the amination of this bromo-intermediate to produce the target compound.

G cluster_0 Step 1: Synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione cluster_1 Step 2: Bromination cluster_2 Step 3: Amination A Chloral Hydrate + Semicarbazide Hydrochloride B Glyoxylic Acid Semicarbazone A->B Aqueous Media C 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil) B->C Basic Medium D 1,2,4-Triazine-3,5(2H,4H)-dione E 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione D->E Bromine in Water F 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione G This compound F->G Aqueous Ammonia

Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil)

This step involves the preparation of glyoxylic acid semicarbazone from chloral hydrate and semicarbazide hydrochloride, followed by cyclization in a basic medium to form the triazine dione ring.[1]

Protocol:

  • Preparation of Glyoxylic Acid Semicarbazone:

    • In a suitable reaction vessel, dissolve semicarbazide hydrochloride in water.

    • Slowly add an aqueous solution of chloral hydrate to the semicarbazide solution with stirring.

    • The reaction mixture is stirred at room temperature to afford glyoxylic acid semicarbazone as a precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization to 1,2,4-Triazine-3,5(2H,4H)-dione:

    • Suspend the dried glyoxylic acid semicarbazone in an aqueous solution of a suitable base (e.g., sodium hydroxide).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the white precipitate, wash thoroughly with water, and dry to yield 1,2,4-triazine-3,5(2H,4H)-dione.

Reagent/ParameterMolar Ratio/ConditionNotes
Step 1a
Semicarbazide Hydrochloride1.0 eq
Chloral Hydrate1.0 eq
SolventWater
TemperatureRoom Temperature
Step 1b
Glyoxylic Acid Semicarbazone1.0 eq
Base (e.g., NaOH)ExcessTo ensure a basic medium for cyclization.
SolventWater
TemperatureReflux
pH adjustmentAcidicFor precipitation of the product.
Step 2: Synthesis of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

The synthesized 1,2,4-triazine-3,5(2H,4H)-dione is brominated at the 6-position using bromine in an aqueous medium.

Protocol:

  • Suspend 1,2,4-triazine-3,5(2H,4H)-dione (50 g, 442 mmol) in a mixture of bromine (60 ml) and water (800 ml) in a reaction vessel equipped with a stirrer and a condenser.

  • Heat the reaction mixture at 60°C for 10 hours with continuous stirring.

  • After cooling, slowly add the reaction mixture to an aqueous ammonia solution to adjust the pH to 5.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to dryness to obtain 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione as a white solid (79.2 g, yield = 93%).[2]

Reagent/ParameterQuantity/ConditionMolar Ratio (to substrate)Notes
1,2,4-Triazine-3,5(2H,4H)-dione50 g1.0 eqStarting material from Step 1.
Bromine60 ml~2.6 eqHandle with extreme caution in a fume hood.
Water800 ml-
Temperature60°C-
Reaction Time10 hours-
pH adjustment~5-Using aqueous ammonia.
Extraction SolventEthyl Acetate-
Expected Yield 93% -
Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the bromine atom with an amino group using aqueous ammonia.

Protocol:

  • In a pressure-rated reaction vessel, suspend 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione in concentrated aqueous ammonia.

  • Seal the vessel and heat the mixture at a temperature between 100-120°C for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • The product, this compound, will precipitate out of the solution upon cooling.

  • Filter the solid product, wash with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting material.

  • Dry the final product under vacuum.

Reagent/ParameterConditionNotes
6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione1.0 eqStarting material from Step 2.
ReagentConcentrated Aqueous AmmoniaActs as both solvent and nucleophile.
Temperature100-120°CRequires a sealed pressure vessel.
Reaction TimeSeveral hoursMonitor for completion.
Work-upCooling and Filtration

Visualized Reaction Pathways

The following diagrams illustrate the chemical transformations in each step of the synthesis.

G cluster_0 Step 1: Synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione A Glyoxylic Acid Semicarbazone B 1,2,4-Triazine-3,5(2H,4H)-dione A->B NaOH, H2O, Reflux G cluster_1 Step 2: Bromination C 1,2,4-Triazine-3,5(2H,4H)-dione D 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione C->D Br2, H2O, 60°C G cluster_2 Step 3: Amination E 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione F This compound E->F aq. NH3, 100-120°C

References

Safety Precautions for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for handling 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (CAS No: 18802-38-5). The information is intended to ensure the safe use of this compound in a laboratory setting, particularly in the context of organic synthesis and drug development.

Hazard Identification and Safety Summary

Primary Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]

Due to the lack of extensive toxicity data, it is prudent to treat this compound as potentially harmful if ingested or with prolonged exposure.

Quantitative Data Summary

Quantitative toxicity data for this compound is not available in the public domain. In the absence of specific LD50 or LC50 values, researchers should adhere to the principle of ALARA (As Low As Reasonably Achievable) for exposure.

ParameterValueReference
Molecular Formula C₃H₄N₄O₂[1]
Molar Mass 128.09 g/mol [1]
Appearance Colorless crystalline solid[1]
Acute Toxicity (Oral) Data not available
Acute Toxicity (Dermal) Data not available
Acute Toxicity (Inhalation) Data not available

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The following specific equipment should be used:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact with dust particles.

  • Skin and Body Protection: A laboratory coat is required. For operations with a high risk of dust generation, consider additional protective clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If significant dust is expected and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Safe Handling and Storage

Handling:

  • Avoid generating dust. Use techniques such as gentle scooping and weighing on a draft shield.

  • Ensure adequate ventilation at all times.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from strong oxidizing agents.[1]

Spill and Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding dust generation.

  • Place the material into a suitable, sealed container for disposal.

  • Clean the spill area with soap and water.

First Aid:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

This compound is utilized in organic synthesis, often as a building block for more complex molecules, such as inhibitors of d-amino acid oxidase (DAAO). The following is a representative protocol for an N-alkylation reaction, a common procedure in medicinal chemistry.

Protocol: N-Alkylation of this compound

Objective: To introduce an alkyl group onto a nitrogen atom of the triazine ring. This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) supplies

  • Workup and purification reagents (e.g., water, ethyl acetate, brine)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation (in a fume hood):

    • Don all required PPE (lab coat, nitrile gloves, safety goggles).

    • Dry all glassware in an oven and allow to cool under an inert atmosphere.

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Reaction Setup:

    • Using a syringe, add anhydrous DMF (sufficient to make a ~0.1 M solution) to the flask.

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add the alkyl halide (1.1 eq) to the stirring suspension via syringe.

    • Safety Note: Alkyl halides are often lachrymatory and toxic. Handle with extreme care in the fume hood.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using a heating mantle.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and solid residues, according to institutional and local regulations. Halogenated and non-halogenated solvent waste should be segregated.

Visualizations

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response Receipt Receive & Inspect Container Storage Store in Cool, Dry, Ventilated Area Receipt->Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Storage->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound Carefully (Avoid Dust) FumeHood->Weighing Reaction Perform Synthesis Weighing->Reaction Spill Spill Occurs Weighing->Spill Potential Event FirstAid Exposure Occurs Weighing->FirstAid Decon Decontaminate Glassware Reaction->Decon Reaction->Spill Reaction->FirstAid Waste Segregate & Dispose of Chemical Waste Decon->Waste PPE_Remove Remove & Dispose/Clean PPE Waste->PPE_Remove Wash Wash Hands Thoroughly PPE_Remove->Wash Evacuate Evacuate Area Spill->Evacuate SeekAid Administer First Aid & Seek Medical Attention FirstAid->SeekAid ControlSpill Control & Clean Spill (with PPE) Evacuate->ControlSpill

Caption: Workflow for safe handling of this compound.

References

Application Notes and Protocols: 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, is a versatile heterocyclic building block with significant potential in the development of novel fungicides. Its triazine core is a key pharmacophore in a variety of biologically active molecules. This document provides an overview of its application in the synthesis of triazole-based fungicides, a class of antifungal agents known for their broad-spectrum activity and specific mode of action. The protocols detailed below are generalized from established synthetic methodologies for triazole fungicides and provide a framework for the development of new antifungal compounds from this compound.

Rationale for Use in Fungicide Synthesis

The 1,2,4-triazole moiety is a cornerstone of many successful commercial fungicides.[1] These compounds act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Specifically, they target the enzyme C14-demethylase (CYP51), a cytochrome P450 enzyme.[4] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of the cell membrane, ultimately inhibiting fungal growth.[5]

The 6-amino group on the 1,2,4-triazine-3,5(2H,4H)-dione ring provides a reactive handle for the introduction of a triazole functionality or for the construction of fused triazolo-triazine heterocyclic systems, which are also known to possess antifungal properties.

Proposed Synthetic Pathway

A plausible synthetic route to a novel triazole-containing fungicide from this compound involves a multi-step synthesis. A generalized scheme is presented below, which can be adapted and modified based on the desired final structure.

G A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl C Azido Intermediate B->C NaN3 E 1,2,3-Triazole Fungicide Derivative C->E Click Chemistry (e.g., Cu(I) catalyzed) D Triazole Precursor (e.g., an alkyne) D->E

Caption: Proposed synthetic pathway from this compound to a triazole fungicide derivative.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical 6-(4-substituted-1H-1,2,3-triazol-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione Fungicide

This protocol describes a generalized procedure for the synthesis of a triazole-containing fungicide from this compound via a diazonium salt intermediate followed by a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Substituted alkyne (R-C≡CH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a solution of concentrated HCl in water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour to form the diazonium salt.

  • Azide Formation:

    • To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir for an additional 2 hours at 0-5 °C.

    • The resulting azido-triazine intermediate can be extracted with an organic solvent like DCM, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Click Chemistry Cycloaddition:

    • Dissolve the crude azido-triazine intermediate (1.0 eq) and a substituted alkyne (1.1 eq) in a mixture of DMF and water.

    • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure triazole fungicide derivative.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal pathogens using a broth microdilution method.[6][7]

Materials:

  • Synthesized fungicide candidates

  • Dimethyl sulfoxide (DMSO)

  • Fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal pathogens on Potato Dextrose Agar (PDA) plates for 7-10 days.

    • Harvest fungal spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[8]

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well containing the diluted compounds.

    • Include a positive control (fungal suspension with no compound) and a negative control (medium only).

    • Incubate the microplates at 25-28 °C for 48-72 hours.

  • Determination of MIC:

    • Determine the MIC as the lowest concentration of the compound that causes at least 80% inhibition of visible fungal growth compared to the positive control.[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Data

The following table presents hypothetical but representative antifungal activity data for a series of synthesized 6-(4-substituted-1H-1,2,3-triazol-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione derivatives. These values are for illustrative purposes to demonstrate how data should be presented.

Compound IDR-Group on TriazoleEC₅₀ (µg/mL) vs. Botrytis cinereaEC₅₀ (µg/mL) vs. Fusarium graminearumEC₅₀ (µg/mL) vs. Alternaria solani
Fungicide-A 4-chlorophenyl5.28.112.5
Fungicide-B 2,4-difluorophenyl2.84.57.9
Fungicide-C 4-methoxyphenyl15.722.335.1
Fungicide-D tert-butyl8.911.418.6
Control Commercial Triazole Fungicide1.52.13.4

Mode of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides act by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[2][3] The target enzyme is lanosterol 14α-demethylase (CYP51).[5]

G A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C D Isopentenyl Pyrophosphate (IPP) C->D E Squalene D->E F Lanosterol E->F G 14-demethylated intermediates F->G J Disrupted Fungal Cell Membrane F->J H Ergosterol G->H I Fungal Cell Membrane H->I I->H Essential Component K Triazole Fungicide L Inhibition K->L L->F Inhibits C14-demethylase (CYP51)

Caption: Simplified pathway of ergosterol biosynthesis and the inhibitory action of triazole fungicides.

Conclusion

This compound represents a valuable starting material for the synthesis of novel triazole-based fungicides. The synthetic protocols and assay methods provided herein offer a foundation for researchers to explore the potential of this chemical scaffold in developing new and effective antifungal agents for crop protection. Further derivatization and optimization of the lead compounds are encouraged to enhance their fungicidal potency and spectrum of activity.

References

Application Notes and Protocols for the Development of Novel Inhibitors Using a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel enzyme inhibitors based on the versatile 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. This scaffold has shown significant promise in targeting various enzymes, offering a valuable starting point for drug discovery programs. This document outlines the synthesis, purification, and characterization of these compounds, along with detailed protocols for evaluating their inhibitory activity against two key enzyme classes: D-amino acid oxidase (DAAO) and DNA methyltransferases (DNMTs).

Introduction to the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Scaffold

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, an analogue of 6-azauracil, serves as a privileged structure in medicinal chemistry. Its utility has been notably demonstrated in the development of potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders.[1][2] Furthermore, the structural similarity of the triazine core to nucleobases suggests its potential for targeting enzymes involved in nucleic acid metabolism, such as DNA methyltransferases (DNMTs), which are critical targets in cancer therapy. This document provides the foundational knowledge and experimental procedures to explore the potential of this scaffold in developing novel inhibitors for these and other enzyme targets.

Data Presentation: Inhibitory Activity

D-Amino Acid Oxidase (DAAO) Inhibitors

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and evaluated for their inhibitory activity against DAAO.[2] The results, summarized in Table 1, highlight the potent inhibitory effects of these compounds, with IC50 values extending into the nanomolar range. Notably, compounds with aromatic substituents at the 2-position, such as a phenethyl or naphthalen-1-ylmethyl group, exhibit the highest potency.[2]

Table 1: Inhibitory Potency of 2-Substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives against D-Amino Acid Oxidase (DAAO)

Compound IDR-Group (at position 2)IC50 (nM)[2]
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
19a Furan-2-ylmethyl230
19b Thiophen-2-ylmethyl150
DNA Methyltransferase (DNMT) Inhibitors

While the 1,2,4-triazine scaffold is present in some reported DNMT inhibitors, to date, there is no publicly available quantitative data (e.g., IC50 or Ki values) specifically for 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against DNMTs. This represents a significant and exciting opportunity for novel drug discovery. The protocols provided in this document are designed to enable researchers to explore this potential and generate the first quantitative data for this compound class against DNMTs.

Experimental Protocols

Synthesis of 2-Substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

This protocol describes a general method for the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones, adapted from published procedures.[3]

Protocol 3.1.1: General Synthesis

  • Alkylation of the 2-position:

    • To a solution of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in acetonitrile, add bis(trimethylsilyl)acetamide (BSA) and the desired alkyl halide (e.g., naphthalen-1-ylmethyl bromide).

    • Heat the reaction mixture at 82°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 2-substituted-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.

  • Substitution of the 6-bromo group with a benzyloxy group:

    • To the purified 2-substituted-6-bromo derivative, add benzyl alcohol and potassium carbonate.

    • Heat the mixture to 150°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Cool the reaction mixture and partition between ethyl acetate and water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the 6-(benzyloxy)-2-substituted-1,2,4-triazine-3,5(2H,4H)-dione.

  • Deprotection to yield the final product:

    • Dissolve the 6-(benzyloxy) protected intermediate in methanol.

    • Add palladium on carbon (10% w/w) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction until complete disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final 6-hydroxy-2-substituted-1,2,4-triazine-3,5(2H,4H)-dione.

    • The final product can be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Characterization: The structure and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against DAAO.[4]

Protocol 3.2.1: DAAO Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Prepare solutions of recombinant human DAAO, D-serine (substrate), horseradish peroxidase (HRP), and Amplex Red reagent in the reaction buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the reaction buffer, HRP, Amplex Red reagent, and the test compound at various concentrations.

    • Add the DAAO enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding D-serine.

    • Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro DNA Methyltransferase 1 (DNMT1) Inhibition Assay

This protocol outlines a general procedure for a non-radioactive, ELISA-based assay to screen for inhibitors of DNMT1 activity.

Protocol 3.3.1: DNMT1 Inhibition Assay

  • Assay Setup:

    • Use a DNMT1 inhibitor screening assay kit (commercially available from several suppliers). These kits typically provide a DNA substrate-coated 96-well plate.

    • Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations in the assay buffer provided with the kit.

  • Enzymatic Reaction:

    • To the DNA-coated wells, add the assay buffer, S-adenosylmethionine (SAM; the methyl donor), the test compound, and recombinant human DNMT1 enzyme.

    • Include a positive control (DNMT1 without inhibitor) and a negative control (no DNMT1).

    • Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to occur.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add a primary antibody that specifically recognizes 5-methylcytosine, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate and incubate until a color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of DNMT1 activity for each concentration of the test compound compared to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Protocol 3.4.1: Cellular DAAO Activity Assay

  • Cell Culture:

    • Culture a suitable cell line endogenously expressing DAAO (e.g., human neuroblastoma SH-SY5Y cells) or a cell line engineered to overexpress DAAO (e.g., hDAAO-CHO cells).[5][6]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment and Assay:

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-4 hours).

    • Lyse the cells and measure the DAAO activity in the cell lysate using the in vitro assay described in Protocol 3.2.1.

Protocol 3.4.2: Cellular DNMT Activity and Proliferation Assay

  • Cell Culture:

    • Use a cancer cell line with known hypermethylation of tumor suppressor genes, such as the human colon cancer cell line HCT116.[7]

    • Seed the cells in 96-well plates.

  • Cell Proliferation Assay:

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Global DNA Methylation Assay:

    • Treat HCT116 cells with the test compound for 48-72 hours.

    • Isolate genomic DNA from the cells.

    • Quantify global DNA methylation levels using a global DNA methylation ELISA kit.

Visualization of Pathways and Workflows

Signaling Pathways

DAAO_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D-Serine_synapse D-Serine NMDA_Receptor NMDA Receptor D-Serine_synapse->NMDA_Receptor co-agonist Neuronal_Signaling Neuronal Signaling (Plasticity, etc.) NMDA_Receptor->Neuronal_Signaling activation DAAO DAAO Metabolites α-keto acid + Ammonia + H₂O₂ DAAO->Metabolites degradation D-Serine_astrocyte D-Serine D-Serine_astrocyte->D-Serine_synapse release D-Serine_astrocyte->DAAO substrate Inhibitor 6-hydroxy-1,2,4-triazine- 3,5(2H,4H)-dione Inhibitor Inhibitor->DAAO inhibition

Caption: DAAO inhibition increases synaptic D-serine levels.

DNMT_Pathway cluster_nucleus Nucleus DNMT1 DNMT1 Methylated_DNA Methylated DNA DNMT1->Methylated_DNA methylation SAM SAM (Methyl Donor) SAM->DNMT1 Inhibitor 6-hydroxy-1,2,4-triazine- 3,5(2H,4H)-dione Inhibitor Inhibitor->DNMT1 inhibition DNA DNA DNA->Methylated_DNA Silenced_Gene Silenced Gene Methylated_DNA->Silenced_Gene Gene Silencing Tumor_Suppressor_Gene Tumor Suppressor Gene Cancer_Progression Cancer_Progression Silenced_Gene->Cancer_Progression leads to

Caption: DNMT1 inhibition leads to DNA demethylation.

Experimental Workflows

Inhibitor_Development_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Evaluation Synthesis Synthesis of Scaffold Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Enzyme Assay (DAAO or DNMT) Characterization->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Cellular_Activity Cellular Activity Assay IC50_Determination->Cellular_Activity Target_Engagement Target Engagement (CETSA) Cellular_Activity->Target_Engagement Toxicity_Assay Cytotoxicity Assay Target_Engagement->Toxicity_Assay Lead_Optimization Lead_Optimization Toxicity_Assay->Lead_Optimization

Caption: Workflow for novel inhibitor development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD), also known as 6-azauracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most widely reported methods for the synthesis of 6-ATD are:

  • From Semicarbazide Hydrochloride and Glyoxylic Acid: This method involves the condensation of semicarbazide hydrochloride with glyoxylic acid to form glyoxylic acid semicarbazone, which is subsequently cyclized to 6-ATD.

  • From Aminoguanidine Bicarbonate and Diethyl Oxalate: This route involves the reaction of aminoguanidine bicarbonate with diethyl oxalate in the presence of a base.

Q2: What is a typical expected yield for the synthesis of 6-ATD?

A2: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the synthesis from semicarbazide and glyoxylic acid, yields can be high under optimized conditions. The synthesis from aminoguanidine and diethyl oxalate also offers good yields. Please refer to the data summary tables below for a comparison of reported yields under different conditions.

Q3: What are the critical parameters influencing the reaction yield?

A3: Several factors can significantly impact the yield of 6-ATD synthesis:

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Temperature: Precise temperature control is crucial to prevent the decomposition of reactants and intermediates and to minimize the formation of byproducts.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the starting materials and the stability of the product.

  • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields due to incomplete reaction or product degradation.

  • Choice of Solvent and Base: The solvent and base used can affect the solubility of reactants and the rate of reaction.

Q4: How can I purify the final 6-ATD product?

A4: The most common method for purifying 6-ATD is recrystallization. A typical procedure involves dissolving the crude product in a hot solvent, such as water or a mixture of ethanol and water, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration, washed with a cold solvent, and dried.

Troubleshooting Guides

Route 1: Synthesis from Semicarbazide Hydrochloride and Glyoxylic Acid

Problem 1: Low Yield of the Intermediate Glyoxylic Acid Semicarbazone

Potential Cause Troubleshooting Step
Incomplete reaction Ensure equimolar amounts of semicarbazide hydrochloride and glyoxylic acid are used. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect pH The reaction is typically carried out in an aqueous solution. Ensure the pH is suitable for the condensation reaction.
Low temperature The reaction may require gentle heating to proceed to completion.

Problem 2: Low Yield of 6-ATD during Cyclization

Potential Cause Troubleshooting Step
Inefficient cyclization The cyclization of glyoxylic acid semicarbazone is typically achieved by heating in the presence of a dehydrating agent or a base. Ensure the temperature and reaction time are optimized.
Side reactions Overheating or prolonged reaction times can lead to the formation of byproducts. Monitor the reaction closely.
Product decomposition 6-ATD may be unstable under harsh reaction conditions. Avoid excessively high temperatures and strong acidic or basic conditions.
Route 2: Synthesis from Aminoguanidine Bicarbonate and Diethyl Oxalate

Problem 1: Low Reaction Conversion

Potential Cause Troubleshooting Step
Insufficient base A base is required to neutralize the bicarbonate and facilitate the reaction. Ensure an adequate amount of a suitable base (e.g., sodium ethoxide) is used.
Poor solubility of reactants Choose a solvent in which both aminoguanidine and diethyl oxalate are reasonably soluble. Ethanol is a commonly used solvent.
Low reaction temperature The reaction may require heating to proceed at a reasonable rate.

Problem 2: Formation of Impurities

Potential Cause Troubleshooting Step
Reaction with ethanol (solvent) Diethyl oxalate can potentially react with the solvent if conditions are too harsh.
Dimerization or polymerization Side reactions can occur at elevated temperatures. Control the reaction temperature carefully.
Hydrolysis of diethyl oxalate The presence of water can lead to the hydrolysis of diethyl oxalate. Use anhydrous solvents and reagents.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis Route Starting Materials Key Reagents/Solvents Reported Yield (%) Reference
Route 1Semicarbazide hydrochloride, Glyoxylic acidWater, Acetic Acid, Sodium AcetateNot specified[1]
Route 2Aminoguanidine bicarbonate, Diethyl oxalateSodium Ethoxide, EthanolNot specifiedGeneral method

Note: Specific yield data is often dependent on the exact experimental conditions and scale of the reaction and may not be explicitly stated in all literature.

Experimental Protocols

Protocol 1: Synthesis of this compound from Semicarbazide Hydrochloride and Glyoxylic Acid

This protocol is based on the general method described in the literature.

Step 1: Synthesis of Glyoxylic Acid Semicarbazone

  • Dissolve semicarbazide hydrochloride in water.

  • Add an equimolar amount of glyoxylic acid to the solution.

  • Stir the mixture at room temperature. The product, glyoxylic acid semicarbazone, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Cyclization to this compound

  • Suspend the dried glyoxylic acid semicarbazone in glacial acetic acid.

  • Add anhydrous sodium acetate to the suspension.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated 6-ATD by filtration.

  • Wash the product with water and then ethanol.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 6-ATD.

Protocol 2: Synthesis of this compound from Aminoguanidine Bicarbonate and Diethyl Oxalate

This protocol is a general representation of this synthetic route.

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add aminoguanidine bicarbonate to the sodium ethoxide solution and stir until the gas evolution ceases.

  • Add diethyl oxalate dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).

  • The product will precipitate. Collect the solid by filtration.

  • Wash the product with water and ethanol.

  • Recrystallize the crude 6-ATD from hot water or an ethanol/water mixture.

Mandatory Visualization

Synthesis_Workflow_Route1 cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A Semicarbazide HCl + Glyoxylic Acid B Aqueous Solution A->B C Stir at RT B->C D Precipitation C->D E Filter & Dry D->E F Glyoxylic Acid Semicarbazone E->F G Glyoxylic Acid Semicarbazone H Glacial Acetic Acid + Anhydrous Sodium Acetate G->H I Reflux H->I J Precipitation I->J K Filter & Wash J->K L Crude 6-ATD K->L M Crude 6-ATD N Recrystallization (Hot Water/Ethanol) M->N O Pure 6-ATD N->O

Caption: Experimental workflow for the synthesis of 6-ATD from semicarbazide and glyoxylic acid.

Troubleshooting_Low_Yield Start Low Yield of 6-ATD Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Impure Q1->A1_Yes Yes A1_No Pure Q1->A1_No No Action1 Purify/Use new batch of starting materials A1_Yes->Action1 Q2 Review Reaction Conditions A1_No->Q2 A2_Temp Incorrect Temperature Q2->A2_Temp A2_Time Incorrect Reaction Time Q2->A2_Time A2_pH Incorrect pH Q2->A2_pH Q3 Investigate Side Reactions Q2->Q3 Action2_Temp Optimize temperature (e.g., trial reactions at different temperatures) A2_Temp->Action2_Temp Action2_Temp->Q3 Action2_Time Monitor reaction by TLC to determine optimal time A2_Time->Action2_Time Action2_Time->Q3 Action2_pH Adjust pH of the reaction mixture A2_pH->Action2_pH Action2_pH->Q3 A3_Yes Side products observed (e.g., by TLC/LC-MS) Q3->A3_Yes Action3 Modify reaction conditions to minimize side reactions (e.g., lower temperature, shorter time) A3_Yes->Action3

Caption: Troubleshooting logic for addressing low yield in 6-ATD synthesis.

References

Technical Support Center: Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-ATD, focusing on a common synthetic route involving the condensation of an aminoguanidine salt with an oxalate derivative.

Issue 1: Low Yield of 6-ATD

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction: The condensation reaction may not have gone to completion.- Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature Control: Maintain the optimal reaction temperature. For the initial condensation, a lower temperature is often preferred, followed by a higher temperature for cyclization.
Suboptimal pH: The pH of the reaction mixture can significantly impact the reactivity of the starting materials and the stability of the product.- Base Selection: Use the recommended base (e.g., sodium ethoxide, potassium carbonate) and ensure the correct stoichiometry to facilitate the reaction. - pH Monitoring: If possible, monitor and adjust the pH of the reaction mixture to maintain optimal conditions for both the condensation and cyclization steps.
Poor Quality of Reagents: Impurities in starting materials can lead to side reactions and reduced yield.- Reagent Purity: Use high-purity aminoguanidine bicarbonate and diethyl oxalate. If necessary, recrystallize or purify the starting materials before use. - Anhydrous Conditions: Ensure that the solvent (e.g., ethanol) is anhydrous, as water can interfere with the reaction.
Product Loss During Work-up and Purification: 6-ATD has limited solubility in many organic solvents, which can lead to losses during extraction and recrystallization.- Solvent Selection: Carefully select solvents for work-up and purification to minimize product loss. Acidification of the aqueous solution after the reaction can precipitate the product. - Recrystallization: Use a suitable solvent system for recrystallization to obtain a pure product with minimal loss. Water or aqueous ethanol are commonly used.

Issue 2: Presence of Significant Byproducts in the Final Product

Common Byproducts and Mitigation Strategies:

ByproductPotential CauseMitigation Strategy
Hydrazodicarbonamide Self-condensation of aminoguanidine.- Stoichiometry: Use a slight excess of diethyl oxalate to ensure the aminoguanidine is consumed in the desired reaction. - Controlled Addition: Add the aminoguanidine solution slowly to the diethyl oxalate solution to maintain a low concentration of free aminoguanidine.
Oxalic acid dihydrazide Reaction of diethyl oxalate with hydrazine impurities in the aminoguanidine starting material.- High-Purity Aminoguanidine: Use aminoguanidine that is free from hydrazine impurities.
Incompletely cyclized intermediates Insufficient heating or reaction time during the cyclization step.- Temperature and Time: Ensure the reaction mixture is heated at the appropriate temperature for a sufficient amount of time to drive the cyclization to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and established method for the synthesis of 6-ATD is the condensation of aminoguanidine bicarbonate with diethyl oxalate in the presence of a base, such as sodium ethoxide, followed by cyclization.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and methanol. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For HPLC analysis, a reverse-phase column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be used.[1]

Q3: What is the best way to purify the final product?

Purification of 6-ATD is typically achieved by recrystallization. Due to its limited solubility in many organic solvents, water or a mixture of ethanol and water is often the solvent of choice. The crude product is dissolved in hot solvent and allowed to cool slowly to form crystals. The pure product can then be collected by filtration.

Q4: Are there any specific safety precautions I should take during the synthesis?

Yes, standard laboratory safety practices should be followed. Aminoguanidine and its salts can be irritating to the skin, eyes, and respiratory system. It is recommended to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of this compound from Aminoguanidine Bicarbonate and Diethyl Oxalate

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • Aminoguanidine bicarbonate

  • Diethyl oxalate

  • Sodium ethoxide solution (21% in ethanol)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide in absolute ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sodium ethoxide solution.

  • Addition of Diethyl Oxalate: To the stirred sodium ethoxide solution, add diethyl oxalate dropwise at room temperature.

  • Addition of Aminoguanidine Bicarbonate: In a separate beaker, dissolve aminoguanidine bicarbonate in water. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in water.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Purification:

    • Collect the crude product by filtration and wash with cold water.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_byproducts Potential Byproducts Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate Condensation Condensation Aminoguanidine Bicarbonate->Condensation Byproduct1 Hydrazodicarbonamide Aminoguanidine Bicarbonate->Byproduct1 Self-condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Cyclization Cyclization Condensation->Cyclization Heat Byproduct2 Incompletely Cyclized Intermediate Condensation->Byproduct2 Incomplete Reaction 6-ATD 6-Amino-1,2,4-triazine- 3,5(2H,4H)-dione Cyclization->6-ATD

Caption: Synthetic pathway for 6-ATD with potential byproduct formation.

References

troubleshooting low solubility of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in water.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound, also known as 6-Azauracil, has low or partial solubility in water under neutral pH conditions. Its solubility can be significantly influenced by temperature and pH.

Q2: Why is my compound not dissolving in water?

A2: The low aqueous solubility of this compound is due to its crystalline structure and molecular properties. Several factors could be contributing to dissolution issues, including incorrect pH, insufficient temperature, or the need for a different solvent system.

Q3: How can I increase the solubility of this compound in my aqueous buffer?

A3: The solubility of this compound, which is acidic in nature, can be enhanced by several methods. These include adjusting the pH of the solution to be more alkaline, heating the solution, or using co-solvents.

Q4: What is the recommended pH for dissolving this compound?

A4: As an acidic compound, its solubility will increase in basic conditions. It is soluble in 1 M ammonium hydroxide (NH4OH) at a concentration of 50 mg/mL and in 1 M sodium hydroxide (NaOH) at 25 mg/mL. Therefore, adjusting the pH of your aqueous buffer to the alkaline range is a recommended strategy.

Q5: Can I heat the solution to aid dissolution?

A5: Yes, heating can be used to increase the solubility of this compound in water. It is advisable to heat the solution gently while stirring. However, the long-term stability of the compound at elevated temperatures should be considered for your specific experimental needs.

Q6: Are there any alternative solvents I can use to prepare a stock solution?

A6: Yes, Dimethyl sulfoxide (DMSO) is an effective solvent for this compound, with a solubility of up to 100 mg/mL. When preparing a DMSO stock, ultrasonication may be necessary to achieve complete dissolution. Remember to consider the potential effects of DMSO on your specific biological system and the final concentration of DMSO in your working solution.

Q7: Is the compound stable in solution?

A7: Stock solutions of this compound in a suitable solvent can be stored at -20°C for up to a year or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationObservations
WaterPartly SolubleSolubility can be increased with heating.
1 M Ammonium Hydroxide (NH4OH)50 mg/mLClear to slightly hazy, colorless to light yellow-green solution.
1 M Sodium Hydroxide (NaOH)25 mg/mLClear to slightly hazy, colorless to faintly yellow solution.
Dimethyl Sulfoxide (DMSO)100 mg/mLUltrasonic assistance may be required.
EthanolPartly Soluble

Experimental Protocol: Preparation of a Concentrated Aqueous Stock Solution using pH Adjustment

This protocol describes a method for preparing a stock solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound powder

  • Sterile, purified water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Initial Suspension: Add a portion of the desired aqueous buffer to the powder. For example, start with 80% of the final desired volume.

  • Initial Mixing: Vortex or stir the suspension for 2-3 minutes. The compound will likely not dissolve completely at this stage.

  • pH Adjustment (Solubilization):

    • Place the suspension on a magnetic stirrer.

    • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the compound fully dissolves. The solution should become clear. Note the pH at which dissolution occurs.

  • pH Neutralization (if required):

    • If your experimental protocol requires a near-neutral pH, carefully add 1 M HCl dropwise to back-titrate the solution to the desired final pH.

    • Caution: The compound may precipitate out of solution if the pH is lowered significantly. It is crucial to perform this step slowly and observe for any signs of precipitation. If precipitation occurs, the pH is too low for the desired concentration.

  • Final Volume Adjustment: Once the compound is fully dissolved at the desired pH, add the remaining buffer to reach the final target volume.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your final solution's pH.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C.

Visualizations

Troubleshooting_Workflow start Start: Low Solubility Observed check_purity Verify Compound Purity and Identity start->check_purity initial_method Review Current Dissolution Method check_purity->initial_method is_neutral_water Is the solvent neutral water? initial_method->is_neutral_water try_heating Gently heat the solution while stirring is_neutral_water->try_heating Yes use_base Adjust pH to alkaline range (e.g., with NaOH or NH4OH) is_neutral_water->use_base No/Already tried is_successful Is the compound dissolved? try_heating->is_successful use_base->is_successful use_cosolvent Prepare a stock solution in DMSO is_successful->use_cosolvent No end_success Success: Compound Dissolved is_successful->end_success Yes final_check Is the final concentration of co-solvent compatible with the experiment? use_cosolvent->final_check final_check->end_success Yes end_fail Consult further literature or technical support final_check->end_fail No

Caption: Troubleshooting workflow for low solubility of this compound.

Signaling_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_purine De Novo Purine Biosynthesis UMP Uridine Monophosphate (UMP) UTP Uridine Triphosphate (UTP) UMP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP NucleicAcids DNA & RNA Synthesis UTP->NucleicAcids CTP->NucleicAcids IMP Inosine Monophosphate (IMP) GMP Guanosine Monophosphate (GMP) IMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP GTP->NucleicAcids Compound This compound (6-Azauracil) TargetEnzyme IMP Dehydrogenase & Orotidylate Decarboxylase Compound->TargetEnzyme Inhibits TargetEnzyme->UMP TargetEnzyme->GTP

Caption: Simplified signaling pathway showing the inhibitory action of 6-Azauracil on nucleotide biosynthesis.

optimizing reaction conditions for the derivatization of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this triazine core.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound and related compounds.

Q1: I am observing very low to no yield in my N-alkylation reaction. What are the potential causes and how can I improve the outcome?

A1: Low yields in N-alkylation of this compound can stem from several factors:

  • Insufficiently strong base: The acidity of the N-H protons on the triazine ring and the amino group requires a sufficiently strong base to generate the nucleophilic anion for alkylation. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) from weaker bases like potassium carbonate (K2CO3) or triethylamine (Et3N).

  • Poor solvent choice: The choice of solvent is critical for dissolving the starting material and facilitating the reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often effective.[1] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.

  • Low reaction temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the heat while monitoring the reaction progress by TLC or LC-MS. For instance, alkylation of a similar 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione was successful at 82°C in acetonitrile.[1]

  • Inactive alkylating agent: Ensure the alkylating agent (e.g., alkyl halide) is fresh and has not decomposed. The reactivity of alkyl halides follows the order I > Br > Cl. If using an alkyl chloride, switching to the corresponding bromide or iodide may improve the reaction rate.

Q2: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

A2: The presence of amide-like structures in the triazine ring can lead to competitive O-alkylation. To favor N-alkylation:

  • Choice of base and solvent: Harder bases, such as potassium carbonate, in combination with polar aprotic solvents like DMF, tend to favor N-alkylation over O-alkylation. Conversely, softer bases and polar protic solvents can sometimes favor O-alkylation.

  • Protecting groups: Although more synthetically demanding, protecting the oxygen atoms of the dione structure prior to N-alkylation of the 6-amino group can ensure complete selectivity.

  • Reaction temperature: Lowering the reaction temperature may improve selectivity, as the activation energy for N-alkylation is often lower than that for O-alkylation.

Q3: I am struggling with the acylation of the 6-amino group. The reaction is sluggish and gives low yields. What can I do?

A3: The nucleophilicity of the 6-amino group can be reduced by the electron-withdrawing nature of the triazine ring. To improve acylation efficiency:

  • Use of a catalyst: For less reactive acylating agents, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • More reactive acylating agents: If using a carboxylic acid with a coupling agent, consider switching to a more reactive acylating agent like an acyl chloride or anhydride.

  • Solvent and Base: Anhydrous pyridine can serve as both a solvent and a base, effectively promoting the acylation. Alternatively, a combination of an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is a common choice.

Q4: How can I avoid di- or poly-alkylation/acylation of the 6-amino group?

A4: Over-substitution can be a problem, especially with highly reactive alkylating or acylating agents. To control the reaction:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating or acylating agent relative to the this compound.

  • Slow addition: Add the electrophile slowly to the reaction mixture at a low temperature (e.g., 0°C) to maintain a low concentration of the electrophile and favor mono-substitution.

  • Reaction temperature: Lowering the reaction temperature can help to control the reactivity and prevent over-substitution.

Q5: The purification of my derivatized product is challenging due to its polarity and poor solubility. What purification strategies can I employ?

A5: The polar nature of the triazine-dione core can indeed make purification difficult. Consider the following:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent pairs, such as ethanol/water, methanol/diethyl ether, or acetone/hexane.

  • Column chromatography: For challenging separations, reversed-phase column chromatography using a C18-functionalized silica gel may be more effective than normal-phase silica gel for these polar compounds. A mobile phase of water and acetonitrile or methanol with a small amount of a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) is a powerful technique.

Quantitative Data on Derivatization of Related Triazine Compounds

The following table summarizes reaction conditions for the derivatization of triazine compounds structurally related to this compound, as direct quantitative data for the target molecule is limited in the literature. This data can serve as a starting point for optimizing your reaction conditions.

Starting MaterialReagent(s)BaseSolventTemperature (°C)Time (h)ProductYield (%)
6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneAlkyl HalideBSAAcetonitrile82Not Specified2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dioneGood
2-Chloro-4,6-dimethoxy-1,3,5-triazineAmino AcidEt3NDioxane/WaterRoom Temp2N-(4,6-dimethoxy-1,3,5-triazin-2-yl)amino acid61-83
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl HalidesEt3NMethanolReflux1S-phenacyl derivativeHigh

Experimental Protocols

The following are general protocols for the N-alkylation and N-acylation of this compound, adapted from procedures for similar compounds. Optimization will be necessary for specific substrates.

Protocol 1: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K2CO3, 2.0 eq, or NaH, 1.2 eq, portion-wise at 0°C).

  • Stir the mixture at room temperature (or 0°C for NaH) for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (3.0 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1M HCl (if a basic workup is used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for optimizing the derivatization of this compound.

Derivatization_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_purification Product Isolation Start Start Reactants This compound + Derivatizing Agent Start->Reactants Conditions Select Initial Conditions (Solvent, Base, Temp, Time) Reactants->Conditions Reaction Perform Derivatization Conditions->Reaction Analysis Monitor Reaction (TLC, LC-MS) Reaction->Analysis Outcome Complete? Analysis->Outcome Outcome->Conditions No - Adjust Conditions Workup Aqueous Workup & Extraction Outcome->Workup Yes Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for optimizing derivatization reactions.

References

Technical Support Center: Purification of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD).

Troubleshooting Guides

This section addresses common issues encountered during the purification of 6-ATD.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound does not dissolve Insufficient solvent volume.Gradually add more of the hot solvent until the compound dissolves.
Incorrect solvent choice.6-ATD has low solubility in water, which increases with heat.[1] Consider using a different solvent or a solvent mixture. For highly polar compounds, aqueous ammonia solutions can sometimes be effective.
Oiling out instead of crystallization Solution is supersaturated or cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also help.
Impurities are present.Attempt a pre-purification step, such as a charcoal treatment of the hot solution to remove colored impurities, or consider an alternative purification technique like chromatography.
Poor recovery of purified product Compound is too soluble in the chosen solvent.Cool the crystallization mixture in an ice bath to maximize precipitation. If recovery is still low, consider a different solvent in which the compound is less soluble at low temperatures.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or appear impure Incomplete removal of colored impurities.Add activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb the desired product, so use it sparingly.
Co-precipitation of impurities.Ensure slow cooling to allow for selective crystallization of the desired compound. A second recrystallization may be necessary.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase pH.6-ATD is acidic; adjusting the pH of the mobile phase can improve peak shape.[1] For reverse-phase HPLC, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be used.[2]
Secondary interactions with the stationary phase.For basic compounds that tail on silica-based columns, adding a small amount of a competitor base (e.g., triethylamine) to the mobile phase can help. For a polar compound like 6-ATD, hydrophilic interaction liquid chromatography (HILIC) on an amino-functionalized column might provide better peak shape.
Low resolution between peaks Inappropriate mobile phase composition.Optimize the gradient or isocratic composition of the mobile phase. For reverse-phase, adjusting the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is a key parameter.
Incorrect column chemistry.Consider a different stationary phase. If using reverse-phase (like C18), a column with a different selectivity (e.g., phenyl-hexyl) or switching to a different mode like HILIC might be beneficial.
Product does not elute from the column Compound is too strongly retained.In reverse-phase HPLC, increase the organic solvent percentage in the mobile phase. In normal-phase or HILIC, increase the polar solvent (e.g., water) concentration.
Compound has precipitated on the column.Ensure the sample is fully dissolved in the mobile phase before injection. If precipitation is suspected, flush the column with a strong solvent.
High backpressure Clogged column frit or tubing.Filter all samples and mobile phases before use. If a clog is suspected, reverse-flush the column (if the manufacturer's instructions permit).
Particulate matter in the sample.Centrifuge and filter the sample solution before injection.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 6-ATD?

A1: While specific literature on the recrystallization of 6-ATD is scarce, its known properties as a colorless crystalline solid with low water solubility that increases upon heating suggest that water is a primary candidate for recrystallization.[1] For nitrogen-rich heterocyclic compounds, aqueous ammonia solutions have also been used effectively for recrystallization. Experimentation with small amounts of product is recommended to determine the optimal solvent or solvent system.

Q2: What type of HPLC column is most suitable for purifying 6-ATD?

A2: A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported for the analysis of 6-ATD.[2] This method is scalable for preparative separation.[2] For very polar compounds that are not well-retained on traditional RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar stationary phase (like an amino- or cyano-bonded silica) can be a successful alternative.

Q3: My 6-ATD sample is colored. What are the likely impurities?

A3: Colored impurities in triazine synthesis can arise from side reactions or degradation products. Common impurities could include starting materials or by-products from the specific synthetic route used. Without knowing the synthesis, it is difficult to pinpoint the exact impurities. A charcoal treatment during recrystallization can often remove colored impurities.

Q4: How can I confirm the purity of my 6-ATD sample?

A4: The purity of 6-ATD can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the presence of impurities. Melting point determination can also be a useful indicator of purity, as impurities typically depress and broaden the melting range.

Q5: What are the storage conditions for purified 6-ATD?

A5: 6-ATD should be stored in a dry, cool place and kept away from oxidants.[1]

Quantitative Data Summary

The following table provides a hypothetical comparison of different purification techniques for 6-ATD to guide researchers in selecting an appropriate method. The values are illustrative and will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%) Notes
Single Recrystallization (Water) 8595-9870-85Effective for removing less polar and some colored impurities. Yield can be lower if the compound has significant solubility in cold water.
Double Recrystallization (Water) 85>9950-70Can achieve high purity but at the cost of reduced yield due to product loss in each crystallization step.
Preparative Reverse-Phase HPLC 85>99.560-80Capable of separating closely related impurities, leading to very high purity. Yield depends on the efficiency of fraction collection and solvent removal.
Flash Chromatography (HILIC) 8590-9775-90A good option for a rapid, initial purification of highly polar compounds. May not provide the same level of purity as preparative HPLC.

Experimental Protocols

Protocol 1: Recrystallization of 6-ATD from Water
  • Dissolution: In a fume hood, place the crude 6-ATD in an Erlenmeyer flask. Add a minimal amount of deionized water and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Gently heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water. Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a moderate temperature.

Protocol 2: Purification of 6-ATD by Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude 6-ATD in the mobile phase or a compatible solvent at a known concentration. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Column: A suitable preparative C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient based on analytical scale injections. A typical starting point could be a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: Set an appropriate flow rate for the preparative column as per the manufacturer's recommendation.

    • Detection: UV detection at a wavelength where 6-ATD has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Collect fractions as the main peak elutes.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting solid can be further dried under high vacuum.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude 6-ATD dissolve Dissolve in Hot Water rec_start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Crystals isolate->dry rec_end Pure 6-ATD dry->rec_end

Caption: Workflow for the recrystallization of 6-ATD.

hplc_workflow cluster_hplc Preparative HPLC Workflow hplc_start Crude 6-ATD sample_prep Sample Preparation (Dissolve & Filter) hplc_start->sample_prep injection Inject onto Preparative Column sample_prep->injection fraction_collection Collect Fractions injection->fraction_collection fraction_analysis Analyze Fractions (Analytical HPLC) fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Remove Solvent (Rotary Evaporation) pooling->solvent_removal hplc_end Pure 6-ATD solvent_removal->hplc_end

Caption: Workflow for the purification of 6-ATD by preparative HPLC.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions start Purification Issue with 6-ATD low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield poor_chromatography Poor Chromatography start->poor_chromatography impure_crude Highly Impure Crude Material low_purity->impure_crude suboptimal_method Suboptimal Purification Method low_purity->suboptimal_method low_yield->suboptimal_method degradation Product Degradation low_yield->degradation poor_chromatography->degradation wrong_params Incorrect Parameters (e.g., solvent, pH) poor_chromatography->wrong_params pre_purify Pre-purification Step impure_crude->pre_purify change_method Change Purification Method suboptimal_method->change_method check_stability Check Product Stability degradation->check_stability optimize_params Optimize Parameters wrong_params->optimize_params

Caption: Logical flow for troubleshooting 6-ATD purification issues.

References

Technical Support Center: Storage and Handling of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, during storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your research.

Troubleshooting Guides

This section addresses specific issues you might encounter related to the degradation of this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

  • Possible Cause: Degradation of the compound in stock solutions or during experimental procedures. The triazine ring system, while generally stable, can be susceptible to hydrolysis, particularly at non-neutral pH. The amide-like functional groups within the ring can also be prone to cleavage.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance against the older stock.

    • Analyze by HPLC: If available, use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to check for the presence of degradation products in your stock solution. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

    • Control Experimental Conditions:

      • pH: Ensure the pH of your assay buffers is within a stable range for the compound. Prepare fresh buffers and verify the pH before use.

      • Temperature: Minimize the exposure of the compound to elevated temperatures. If heating is necessary, perform a time-course experiment to assess stability at that temperature.

      • Light: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

Issue 2: Appearance of unknown peaks in HPLC chromatograms of stored samples.

  • Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If your laboratory has the capability, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown peaks. This information can help in identifying the potential degradation products. A common degradation pathway for similar structures involves the opening of the triazine ring.

    • Perform Forced Degradation Studies: To confirm the origin of the new peaks, conduct forced degradation studies (see Experimental Protocols section). Comparing the chromatograms of stressed samples with your stored samples can help identify the degradation products.

    • Review Storage Conditions: Ensure that the compound is stored under the recommended conditions (see FAQs below).

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, keep it in a cool, dry, and dark place. Avoid exposure to oxidizing agents[1].

Q2: How should I prepare and store stock solutions of this compound?

A2: It is best to prepare fresh solutions for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the main degradation pathways for this compound?

A3: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The triazine ring contains amide-like bonds that can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This can lead to the opening of the triazine ring.

  • Oxidation: The amino group and the heterocyclic ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over time.

  • Photodegradation: Many heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

Q4: At what pH is this compound most stable in aqueous solutions?

Data on Storage and Stability

The following table summarizes general recommendations for the storage of this compound.

ConditionSolid StateIn Solution (e.g., DMSO)
Temperature -20°C (long-term)-20°C to -80°C
Cool, dry place (short-term)
Light Protect from lightProtect from light (use amber vials)
Moisture Store in a desiccator if possibleUse anhydrous solvents
Atmosphere Tightly sealed containerPurge with inert gas (e.g., argon or nitrogen) before sealing for long-term storage

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (70°C, solid/solution) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products and Pathways analysis->identification

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Use a photodiode array (PDA) detector to check for peak purity. The peak for this compound should be spectrally pure.

3. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC Method Development and Validation Pathway

HPLC_Method_Pathway start Select Column and Initial Mobile Phase injection Inject Forced Degradation Sample Mixture start->injection optimization Optimize Gradient, Flow Rate, Temperature injection->optimization peak_purity Assess Peak Purity (PDA Detector) optimization->peak_purity peak_purity->optimization If co-elution or impurity exists validation Validate Method (ICH Guidelines) peak_purity->validation If all peaks are pure and resolved final_method Final Stability-Indicating Method validation->final_method

Caption: Pathway for developing a stability-indicating HPLC method.

References

challenges in the scale-up of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of transitioning from laboratory-scale synthesis to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up activities.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low Product Yield

  • Question: We are experiencing a significant drop in yield when scaling up the synthesis from semicarbazide hydrochloride and glyoxylic acid. What are the potential causes and how can we troubleshoot this?

  • Answer: A drop in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

      • Troubleshooting:

        • Ensure the reactor's agitator is appropriately sized and designed for the vessel geometry and reaction mass.

        • Increase the stirring speed, but be cautious of excessive shear that might affect crystal formation.

        • Consider using baffles in the reactor to improve mixing efficiency.

    • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Runaway temperatures can lead to the formation of byproducts and degradation of the desired product.

      • Troubleshooting:

        • Implement a more robust cooling system for the reactor.

        • Slow down the addition rate of reagents to better manage the exotherm.

        • Use a reaction calorimetry study to understand the heat flow of the reaction and design an appropriate thermal management strategy.

    • pH Control: The pH of the reaction mixture is critical. Inadequate pH control on a larger scale can lead to incomplete reaction or the formation of impurities.

      • Troubleshooting:

        • Install a reliable online pH monitoring system.

        • Ensure the base or acid is added at a controlled rate with efficient mixing to avoid localized pH extremes.

    • Incomplete Reaction: The reaction may not be going to completion at a larger scale due to the factors mentioned above.

      • Troubleshooting:

        • Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

        • Consider extending the reaction time, but be mindful of potential byproduct formation over extended periods.

Issue 2: Product Purity Issues

  • Question: Our scaled-up batch of this compound has a lower purity than our lab-scale synthesis. What are the likely impurities and how can we improve the purity?

  • Answer: Impurity profiles can change significantly with scale. Common impurities and troubleshooting steps include:

    • Unreacted Starting Materials: Inefficient mixing or insufficient reaction time can lead to the presence of unreacted semicarbazide hydrochloride or glyoxylic acid in the final product.

      • Troubleshooting:

        • Optimize reaction time and temperature based on in-process monitoring.

        • Ensure the stoichiometry of the reactants is correct and that they are added in the proper order.

    • Side-Reaction Products: At elevated temperatures or with improper pH control, side reactions can become more prevalent. Potential byproducts in the synthesis of 1,2,4-triazine-3,5-diones include dimers, polymers, or products from ring-opening reactions.

      • Troubleshooting:

        • Strictly control the reaction temperature and pH.

        • Investigate the effect of reactant concentration; sometimes, more dilute conditions can disfavor side reactions.

    • Degradation Products: The product itself might degrade under harsh reaction or work-up conditions.

      • Troubleshooting:

        • Avoid prolonged exposure to high temperatures or extreme pH.

        • Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

    • Purification Challenges: The crystallization process is highly dependent on scale.

      • Troubleshooting:

        • Optimize the crystallization solvent system. The product is partly soluble in water and ethanol.

        • Control the cooling rate during crystallization. A slower cooling rate often leads to larger, purer crystals.

        • Consider recrystallization of the crude product. A common procedure involves dissolving the product in ultrapure water, adjusting the pH to <3 with concentrated hydrochloric acid, heating to 80°C, and then rapidly cooling to 10°C before filtering.

        • Wash the filtered product thoroughly with an appropriate solvent to remove residual impurities.

Issue 3: Material Handling and Safety at Scale

  • Question: What are the key safety considerations when handling large quantities of semicarbazide hydrochloride for the synthesis?

  • Answer: Semicarbazide hydrochloride is a hazardous substance, and handling it at scale requires stringent safety protocols.[1][2][3][4][5]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[1]

    • Ventilation: All handling of solid semicarbazide hydrochloride and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

    • Containment: Use appropriate containers for handling and transferring large quantities to prevent spills. In case of a spill, have a spill kit readily available and follow established cleanup procedures.

    • Waste Disposal: All waste containing semicarbazide hydrochloride must be collected and disposed of as hazardous chemical waste according to local regulations.[1]

    • Static Discharge: When handling large quantities of powders, there is a risk of dust explosion. Ensure all equipment is properly grounded to prevent static discharge.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical synthesis route for this compound?

    • A common and well-documented laboratory synthesis involves the reaction of semicarbazide hydrochloride with glyoxylic acid in an aqueous medium. Another reported method involves the reaction of 1,2,4-triazine with sodium bromate followed by treatment with ammonia water.

  • Q2: What are the key process parameters to monitor during scale-up?

    • The most critical parameters to monitor and control are temperature, pH, reactant addition rate, and mixing efficiency. These parameters can have a significant impact on reaction kinetics, impurity formation, and overall yield.

  • Q3: How can the purity of the final product be assessed?

    • High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and identifying any impurities.

  • Q4: What are the solubility characteristics of this compound?

    • It is reported to be partly soluble in water and ethanol, and also soluble in dimethyl sulfoxide (DMSO). This information is crucial for selecting an appropriate crystallization solvent.

Data Presentation

Table 1: Impact of Key Process Parameters on Yield and Purity (Hypothetical Data for Illustrative Purposes)

ParameterCondition ACondition BCondition C
Temperature 60°C80°C100°C
Yield (%) 758570
Purity (%) 989588
pH 4-56-78-9
Yield (%) 828875
Purity (%) 979690
Addition Rate 1 hr2 hrs4 hrs
Yield (%) 788685
Purity (%) 929798

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is for laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate safety and engineering controls.

Materials:

  • Semicarbazide hydrochloride

  • Glyoxylic acid monohydrate

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve semicarbazide hydrochloride in deionized water.

  • Slowly add a solution of glyoxylic acid monohydrate to the reaction mixture while maintaining the temperature below 25°C.

  • Adjust the pH of the mixture to approximately 4-5 with a solution of sodium hydroxide.

  • Heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to <3 with concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture further to 0-5°C and stir for 1 hour.

  • Filter the precipitate, wash with cold deionized water, and then with ethanol.

  • Dry the product under vacuum at 60-70°C to a constant weight.

Visualizations

Synthesis_Pathway Semicarbazide Hydrochloride Semicarbazide Hydrochloride Intermediate Unstable Intermediate Semicarbazide Hydrochloride->Intermediate Condensation Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Intermediate This compound This compound Intermediate->this compound Cyclization

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Low_Yield Low_Yield Inadequate_Mixing Inadequate_Mixing Low_Yield->Inadequate_Mixing Poor_Temp_Control Poor_Temp_Control Low_Yield->Poor_Temp_Control Incorrect_pH Incorrect_pH Low_Yield->Incorrect_pH Low_Purity Low_Purity Side_Reactions Side_Reactions Low_Purity->Side_Reactions Inefficient_Purification Inefficient_Purification Low_Purity->Inefficient_Purification Optimize_Stirring Optimize_Stirring Inadequate_Mixing->Optimize_Stirring Improve_Cooling Improve_Cooling Poor_Temp_Control->Improve_Cooling Calibrate_pH_Probe Calibrate_pH_Probe Incorrect_pH->Calibrate_pH_Probe Modify_Reaction_Conditions Modify_Reaction_Conditions Side_Reactions->Modify_Reaction_Conditions Recrystallize_Product Recrystallize_Product Inefficient_Purification->Recrystallize_Product

Caption: Troubleshooting workflow for scale-up challenges.

References

managing reaction intermediates in 1,2,4-triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4-triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the management of reaction intermediates and common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazines, providing explanations and actionable solutions.

FAQ 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound yields a product mixture that is difficult to separate. What is happening?

Answer: You are likely observing the formation of regioisomers. This is the most common challenge when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone or a related precursor. The condensation can occur at either of the two distinct carbonyl groups, leading to two different 1,2,4-triazine isomers which often have very similar physical properties, making separation difficult.[1][2]

Troubleshooting & Optimization:

  • Control Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. Systematically varying these parameters may favor one isomer. For instance, less polar solvents at lower temperatures can sometimes improve selectivity.[1]

  • Modify Reactants: Introducing a bulky substituent on either the amidrazone or the dicarbonyl compound can sterically hinder the reaction at one carbonyl site, thereby promoting the formation of a single regioisomer.[1]

  • Advanced Purification: If a mixture is unavoidable, robust purification methods are required.[3]

    • Semi-preparative HPLC: Highly effective for separating isomers with minor differences in polarity.[1]

    • Supercritical Fluid Chromatography (SFC): An alternative chromatographic technique for challenging separations.[2][3]

    • Fractional Crystallization: Can be attempted if the isomers have different solubilities, though this is often a trial-and-error process.[1]

FAQ 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in 1,2,4-triazine synthesis can stem from several factors, including incomplete reactions, instability of intermediates, or side reactions. The primary synthetic route, the condensation of an α-dicarbonyl compound with an amidrazone (or its precursors like acid hydrazides and an ammonia source), proceeds through a dihydro-1,2,4-triazine intermediate which can be unstable.

Troubleshooting & Optimization:

  • Purity of Starting Materials: Ensure all reagents, particularly the 1,2-dicarbonyl compounds and acid hydrazides, are of high purity, as impurities can initiate side reactions.[4]

  • Reaction Conditions: The reaction conditions may not be optimal.

    • Temperature & Time: If the reaction is incomplete, consider extending the reaction time or modestly increasing the temperature.[4] For microwave-assisted syntheses, carefully control the irradiation power and time to prevent decomposition.[3]

    • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.[4]

  • Work-up Procedure: Ensure the extraction and purification process is efficient. The choice of extraction solvent and the number of extractions can significantly impact the isolated yield.[4]

FAQ 3: The isolated product appears unstable and decomposes during purification or storage. How can this be managed?

Answer: Product instability can be due to the inherent properties of the electron-deficient 1,2,4-triazine ring or the conditions used for purification and storage.[3] The ring is susceptible to nucleophilic attack, which can lead to ring-opening, or thermal decomposition.[3][5]

Troubleshooting & Optimization:

  • Mild Purification Conditions: Avoid harsh acidic or basic conditions during work-up and chromatography. A neutral work-up followed by chromatography on silica gel is a standard approach.[3]

  • Temperature Control: Some 1,2,4-triazines are thermally labile.[3] Thermal decomposition for some derivatives has been observed to start in the range of 241-296 °C.[5] Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and a moderate temperature.[3][4]

  • Anhydrous Conditions: The triazine ring can be susceptible to hydrolysis. Use dry solvents and reagents to minimize the presence of water during the reaction and work-up.[1]

  • Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation over time.[3][4]

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic method can significantly impact reaction efficiency. The following tables summarize quantitative data from various established protocols for 1,2,4-triazine synthesis.

Table 1: General Comparison of Common Synthetic Routes

Synthetic Route Key Reactants Typical Reaction Time Typical Yield (%) Reference(s)
One-Pot (Conventional Heating) 1,2-Diketones, Amides, Hydrazine Hydrate 2.5 - 6 hours 44 - 78% [6][7]
One-Pot (Microwave Irradiation) 1,2-Diketones, Amides, Hydrazine Hydrate 180 - 360 seconds 60 - 80% [6][7]
Cyclocondensation of Amidrazones C-glycosyl formamidrazones, 1,2-dicarbonyls 3 - 7 hours 53 - 97% [8][9]

| Microwave (Solid Support) | Acid hydrazide, α-Diketone, NH₄OAc, Silica Gel | 2 - 5 minutes | 75 - 92% |[10][11] |

Table 2: Influence of Reaction Conditions on Regioisomer Formation (Data is illustrative, based on typical outcomes described in the literature. Specific ratios are highly substrate-dependent.)

Unsymmetrical Diketone Amidrazone Solvent Temperature Outcome Reference(s)
Phenylglyoxal Benzamidrazone Ethanol Reflux Mixture of regioisomers [1][2]
Phenylglyoxal Benzamidrazone Toluene 25 °C Improved selectivity for one isomer [1]

| 1-Phenyl-1,2-propanedione | 4-Chlorobenzhydrazide | Acetic Acid | 100 °C | Mixture of regioisomers |[2][6] |

Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines (Microwave-Assisted)

This protocol is adapted from procedures using microwave irradiation on a solid support, which offers high yields and short reaction times.[11]

Materials:

  • Acid hydrazide (2 mmol)

  • α-Diketone (e.g., benzil) (2 mmol)

  • Ammonium acetate (2.2 mmol)

  • Triethylamine (0.5 mL)

  • Silica gel (2 g)

  • Petroleum ether or Ethyl acetate for extraction

  • Microwave synthesizer

Procedure:

  • In a Pyrex beaker or appropriate microwave reaction vessel, thoroughly grind a mixture of the acid hydrazide (2 mmol), α-diketone (2 mmol), ammonium acetate, triethylamine, and silica gel (2 g) using a pestle and mortar.[10][11]

  • Place the open beaker into the microwave synthesizer.

  • Irradiate the mixture for an appropriate time (typically 2-5 minutes), as determined by thin-layer chromatography (TLC) monitoring.[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the silica gel using a suitable solvent like petroleum ether or ethyl acetate (3 x 50 mL).[4][11]

  • Wash the combined organic extracts with water (3 x 50 mL) to remove any remaining ammonium acetate and other water-soluble impurities.[4]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the final product.[4][11]

Protocol 2: Monitoring Reaction Progress by TLC

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • During the reaction, periodically withdraw a small aliquot of the reaction mixture and dissolve it in a solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved aliquot onto a silica gel TLC plate alongside spots of the starting materials.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light. The reaction is considered complete when the starting material spot has disappeared and a new product spot is dominant.[10][12]

Visualizations: Reaction Pathways and Workflows
General Reaction Mechanism

The most common synthesis of the 1,2,4-triazine core involves the condensation of an α-dicarbonyl compound with an amidrazone. The reaction proceeds through a key dihydro-1,2,4-triazine intermediate, which subsequently undergoes oxidation (often aerial) to yield the final aromatic triazine.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_dicarbonyl α-Dicarbonyl Compound I1_condensation Initial Condensate R1_dicarbonyl->I1_condensation Condensation (-H₂O) R2_amidrazone Amidrazone R2_amidrazone->I1_condensation Condensation (-H₂O) I2_dihydro Dihydro-1,2,4-triazine (Unstable Intermediate) I1_condensation->I2_dihydro Cyclization (-H₂O) P_triazine 1,2,4-Triazine I2_dihydro->P_triazine Oxidation (-2H)

Caption: General reaction pathway for 1,2,4-triazine synthesis.

Troubleshooting Workflow: Regioisomer Formation

This diagram outlines the decision-making process when a reaction produces an unexpected mixture of products.

troubleshooting_workflow cluster_details Actionable Steps start Problem: Product mixture observed (TLC, LC-MS) decision1 Using unsymmetrical 1,2-dicarbonyl? start->decision1 diagnosis1 Diagnosis: Regioisomer formation is highly likely decision1->diagnosis1  Yes diagnosis2 Diagnosis: Consider other side reactions (e.g., hydrolysis, decomposition) decision1->diagnosis2 No   solution_group diagnosis1->solution_group solution1 Strategy 1: Control Conditions solution_group->solution1 solution2 Strategy 2: Modify Reactants solution_group->solution2 solution3 Strategy 3: Purify Isomers solution_group->solution3 s1_detail1 Vary Solvent Polarity solution1->s1_detail1 s1_detail2 Optimize Temperature solution1->s1_detail2 s2_detail1 Add Steric Bulk solution2->s2_detail1 s3_detail1 Semi-Prep HPLC / SFC solution3->s3_detail1 s3_detail2 Fractional Crystallization solution3->s3_detail2

Caption: Troubleshooting workflow for regioisomer formation.[1]

References

side reactions of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD), also known as 6-Azauracil. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side reactions of 6-ATD with common laboratory reagents. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the side reactions of this compound with many common reagents is limited in the scientific literature. The guidance provided below is based on general principles of organic chemistry, the known reactivity of the 1,2,4-triazine ring system, and data from analogous compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Stability in Acidic and Basic Conditions

Question: My experiment involves acidic or basic conditions. Is 6-ATD stable, and what potential side reactions should I be aware of?

Answer: this compound possesses both acidic and basic functional groups (amino group and amide-like structures in the triazine ring) and can be susceptible to degradation under strong acidic or basic conditions.

  • Acidic Conditions: Strong acids can protonate the nitrogen atoms in the triazine ring and the exocyclic amino group. This can potentially lead to hydrolysis of the amide-like bonds within the triazine ring, causing ring-opening. The hydrolytic degradation of the related compound 5-azacytidine has been shown to yield 5-azauracil, suggesting the triazine ring can be cleaved under certain conditions.

  • Basic Conditions: 6-ATD has acidic protons on the ring nitrogens and can form salts with bases.[1] Strong bases can catalyze the hydrolysis of the amide functionalities, potentially leading to ring cleavage. The 1,2,4-triazine ring system's stability can be compromised under harsh basic conditions.

Troubleshooting Guide: Unexpected Products in Acidic or Basic Media

Observation Potential Cause Suggested Action
Appearance of new, more polar spots on TLC after acidic workup.Acid-catalyzed hydrolysis of the triazine ring.Neutralize the reaction mixture promptly and gently (e.g., with sodium bicarbonate). Avoid prolonged exposure to strong acids. Consider using milder acidic conditions if possible.
Formation of a salt or precipitate upon addition of a strong base.Deprotonation of the acidic protons on the triazine ring.This is an expected acid-base reaction. If the salt formation is undesirable for your reaction, consider using a non-nucleophilic organic base.
Degradation of the starting material under prolonged basic conditions.Base-catalyzed hydrolysis of the triazine ring.Minimize reaction time and temperature. Use the mildest basic conditions that afford the desired product.
Reactivity with Oxidizing Agents

Question: I am planning a reaction that involves an oxidizing agent. How does 6-ATD react with common oxidants?

Answer: While specific studies on the oxidation of 6-ATD are not widely available, general chemical principles suggest that the amino group and the electron-rich triazine ring could be susceptible to oxidation. It is recommended to store 6-ATD away from oxidants. However, some oxidative reactions on the azauracil ring have been reported to proceed without degrading the core structure, for instance, in Cu(I)-catalyzed silylations using tert-butyl hydroperoxide (TBHP) as an oxidant.

Troubleshooting Guide: Reactions with Oxidizing Agents

Reagent Class Potential Side Reaction Considerations and Recommendations
Mild Oxidants (e.g., Dess-Martin periodinane, PCC)Generally expected to be compatible, but the amino group could show some reactivity.Protect the amino group if it is not the intended reaction site.
Strong Oxidants (e.g., KMnO₄, H₂O₂, O₃)Potential for oxidation of the amino group and/or cleavage of the triazine ring.Avoid strong oxidizing agents if the integrity of the 6-ATD core is desired. If oxidation is necessary, perform small-scale test reactions and carefully analyze the product mixture.
Reactivity with Reducing Agents

Question: Can I use common reducing agents like sodium borohydride in the presence of 6-ATD?

Answer: The 1,2,4-triazine-3,5(2H,4H)-dione ring contains amide-like functionalities which are generally resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄) under standard conditions. However, stronger reducing agents or harsh reaction conditions could potentially reduce the carbonyl groups or the triazine ring itself.

Troubleshooting Guide: Reactions with Reducing Agents

Reagent Expected Reactivity with 6-ATD Core Recommendations
Sodium Borohydride (NaBH₄) The triazine-dione ring is expected to be stable.Generally safe to use for the reduction of other functional groups in the presence of 6-ATD.
Lithium Aluminum Hydride (LiAlH₄) Potential for reduction of the amide-like carbonyl groups and the triazine ring.Use with caution. This strong reducing agent is likely to react with the 6-ATD core. Protect the triazine ring or choose a milder reducing agent if possible.
Catalytic Hydrogenation (e.g., H₂/Pd-C) The triazine ring may be susceptible to reduction under certain conditions.The outcome can be highly dependent on the catalyst, solvent, and reaction conditions. Small-scale pilot reactions are recommended.
Reactivity with Electrophiles and Nucleophiles

Question: How does the 6-ATD ring react with electrophiles and nucleophiles?

Answer: The 6-ATD ring possesses both nucleophilic (amino group, ring nitrogens) and electrophilic (carbonyl carbons) centers.

  • Electrophilic Attack: The amino group and the ring nitrogen atoms are potential sites for electrophilic attack. For example, alkylation and acylation at these positions are possible. The reactivity of the related 6-azauracils with alkylating agents has been reported.[2]

  • Nucleophilic Attack: The carbonyl carbons of the triazine-dione ring are electrophilic and can be attacked by strong nucleophiles. This could potentially lead to ring-opening reactions. Nucleophilic substitution on a halogenated 6-azauracil has been demonstrated.

Troubleshooting Guide: Unwanted Substitution or Ring-Opening

Observation Potential Cause Suggested Action
Multiple products observed in the presence of an alkylating or acylating agent.Reaction at multiple nucleophilic sites (amino group, ring nitrogens).Consider protecting the amino group or using reaction conditions that favor selectivity for a specific nitrogen atom.
Degradation of 6-ATD in the presence of a strong nucleophile.Nucleophilic attack on the carbonyl carbons leading to ring cleavage.Use milder nucleophiles or less forcing reaction conditions (e.g., lower temperature).

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (Potential Side Reaction)

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, Cs₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography. Note: A mixture of N-alkylated isomers may be obtained.

Visualizations

The following diagrams illustrate potential reaction pathways and logical relationships for the side reactions of this compound.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis ATD_acid 6-ATD Protonated_ATD Protonated 6-ATD ATD_acid->Protonated_ATD H+ Ring_Opened_Acid Ring-Opened Products Protonated_ATD->Ring_Opened_Acid H2O ATD_base 6-ATD Deprotonated_ATD Deprotonated 6-ATD ATD_base->Deprotonated_ATD OH- Ring_Opened_Base Ring-Opened Products Deprotonated_ATD->Ring_Opened_Base H2O Electrophilic_Alkylation ATD This compound Base Base (e.g., K2CO3) N1_Alkylated N1-Alkylated Product ATD->N1_Alkylated R-X N2_Alkylated N2-Alkylated Product ATD->N2_Alkylated R-X N4_Alkylated N4-Alkylated Product ATD->N4_Alkylated R-X Amino_Alkylated N-Amino Alkylated Product ATD->Amino_Alkylated R-X Alkyl_Halide Alkyl Halide (R-X)

References

Technical Support Center: Enhancing Metabolic Stability of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the metabolic stability of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolic liabilities of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold?

A1: The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is generally considered to be metabolically robust, particularly against O-glucuronidation, which is a common metabolic pathway for other structurally related compounds.[1][2][3][4] Studies on 2-substituted derivatives of this scaffold have shown that they are completely resistant to glucuronidation in mouse liver microsomes.[2] However, depending on the nature of the substituents, other metabolic pathways, such as oxidation by cytochrome P450 (CYP) enzymes, may still occur.[5][6]

Q2: How can I improve the metabolic stability of my 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivative?

A2: To enhance metabolic stability, consider the following strategies:

  • Reduce Lipophilicity: High lipophilicity is often correlated with increased metabolic turnover. Modifying substituents to decrease the compound's LogP may reduce its interaction with metabolic enzymes.

  • Block Potential Sites of Metabolism: If metabolite identification studies reveal specific sites of metabolic attack on your substituents (e.g., aromatic hydroxylation, N-dealkylation), you can "harden" the molecule by introducing blocking groups, such as fluorine atoms, at or near these positions.[7]

  • Introduce Steric Hindrance: Bulky groups near a metabolically labile site can sterically hinder the approach of metabolic enzymes.

  • Bioisosteric Replacement: Replace metabolically unstable moieties with bioisosteres that are more resistant to metabolism while retaining the desired biological activity.[8] For example, replacing an electron-rich aromatic ring with a more electron-deficient heterocycle can mitigate oxidative metabolism.[8]

Q3: My compound shows very low turnover in my microsomal stability assay. What can I do to get a reliable measurement of its intrinsic clearance?

A3: For low-turnover compounds, consider the following troubleshooting steps:

  • Increase Incubation Time: Extend the incubation period beyond the standard 60 minutes. For very stable compounds, incubations of up to 4 hours or even longer may be necessary.[9]

  • Increase Protein Concentration: Carefully increase the microsomal protein concentration. However, be mindful that this can also increase non-specific binding.[9]

  • Use Plated Hepatocytes: Instead of microsomal fractions or hepatocyte suspensions, use plated cryopreserved hepatocytes which allow for longer incubation times (e.g., up to 24 hours).[10]

  • Hepatocyte Relay Assay: This method involves transferring the supernatant from an initial hepatocyte incubation to a fresh batch of hepatocytes for a subsequent incubation, effectively extending the total incubation time.[9]

  • Sensitive Analytical Method: Ensure your LC-MS/MS method is highly sensitive and optimized for detecting small changes in the parent compound concentration.

Q4: I am observing rapid degradation of my compound in the microsomal stability assay. What are the potential causes?

A4: Rapid degradation can be due to several factors:

  • High Metabolic Lability: The compound may be genuinely unstable to Phase I (e.g., CYP-mediated) or Phase II metabolism.

  • Chemical Instability: The compound may be chemically unstable in the assay buffer at 37°C. To check for this, run a control incubation without the NADPH regenerating system or with heat-inactivated microsomes.[11]

  • High Microsomal Protein Concentration: An excessively high concentration of microsomal protein can lead to very fast turnover. Consider titrating the protein concentration to a lower level.[11]

  • Incorrect Cofactor Concentration: Ensure that the NADPH regenerating system is freshly prepared and used at the optimal concentration (typically around 1 mM).[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate experiments Inconsistent pipetting; Improper storage and handling of microsomes/hepatocytes (e.g., multiple freeze-thaw cycles); Inconsistent incubation timing.[11]Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Aliquot microsomes/hepatocytes upon receipt to minimize freeze-thaw cycles. Use a multichannel pipette for simultaneous addition of stop solution.
No metabolism observed for the positive control Inactive microsomes/hepatocytes; Inactive NADPH regenerating system; Issue with the analytical method.Use a new batch of microsomes/hepatocytes. Prepare fresh NADPH regenerating solution. Verify the LC-MS/MS method with a pure standard of the positive control.
Compound peak disappears, but no metabolites are detected Compound is unstable in the assay matrix (e.g., adsorbs to plasticware); Formation of reactive metabolites that covalently bind to proteins; Issues with the metabolite detection method.Use low-binding plates. Include a reducing agent like glutathione in the incubation to trap reactive metabolites. Broaden the mass range and use different fragmentation energies in your LC-MS/MS method.

Experimental Protocols

Microsomal Stability Assay

This protocol is designed to assess the in vitro metabolic stability of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, mouse, or rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Stop solution (e.g., ice-cold acetonitrile with an internal standard)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm the phosphate buffer and microsomal suspension at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the microsomal suspension to a final concentration of 1 µM. Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to a well containing the ice-cold stop solution to terminate the reaction.[13] The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.[11]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

ParameterTypical Value/Range
Test Compound Concentration1 µM
Microsomal Protein Concentration0.25 - 1.0 mg/mL
Incubation Temperature37°C
Time Points0, 5, 15, 30, 60 min
Stop SolutionAcetonitrile with internal standard
Analytical MethodLC-MS/MS
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.[6]

Materials:

  • Cryopreserved hepatocytes (human, mouse, or rat)

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Stop solution (e.g., ice-cold acetonitrile with an internal standard)

  • Positive control compounds

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach for several hours or overnight.

  • Compound Preparation: Prepare the test compound in pre-warmed incubation medium at the desired final concentration (e.g., 1 µM).

  • Incubation: Remove the plating medium from the attached hepatocytes and add the medium containing the test compound. Incubate at 37°C in a humidified CO2 incubator.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

  • Termination: Immediately mix the collected aliquots with ice-cold stop solution.

  • Sample Processing: Centrifuge the samples to pellet any cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: Similar to the microsomal stability assay, calculate the percentage of compound remaining, half-life (t½), and intrinsic clearance (CLint).

ParameterTypical Value/Range
Test Compound Concentration1 µM
Hepatocyte Density0.5 - 1.0 x 10^6 cells/mL
Incubation Temperature37°C
Time Points0, 15, 30, 60, 120, 240 min
Stop SolutionAcetonitrile with internal standard
Analytical MethodLC-MS/MS

Visualizations

Experimental_Workflow_for_Metabolic_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (10 mM in DMSO) Incubate Incubate at 37°C (Time Points: 0-240 min) Compound->Incubate Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubate Cofactors NADPH Regenerating System Cofactors->Incubate Quench Quench with Acetonitrile + IS Incubate->Quench Sample at time points Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Calc Calculate % Remaining, t½, and CLint LCMS->Calc SAR Structure-Activity Relationship (SAR) Calc->SAR Metabolic_Considerations_and_Strategies cluster_core Core Scaffold cluster_stability Metabolic Stability Profile cluster_strategies Strategies for Enhancement Core 6-Hydroxy-1,2,4-triazine- 3,5(2H,4H)-dione Glucuronidation Resistant to O-Glucuronidation Core->Glucuronidation Exhibits Oxidation Potential for CYP-mediated Oxidation on Substituents Core->Oxidation Susceptible to Block Block Sites of Metabolism (e.g., F) Oxidation->Block Mitigate with ReduceLipo Reduce Lipophilicity Oxidation->ReduceLipo Mitigate with Bioisostere Bioisosteric Replacement Oxidation->Bioisostere Mitigate with

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, commonly known as 6-azauracil, with other triazine analogs. The information presented herein is curated from experimental data to assist in the evaluation and development of triazine-based therapeutic agents.

Introduction

This compound (6-azauracil) is a heterocyclic compound belonging to the triazine class of molecules. Triazines are characterized by a six-membered ring containing three nitrogen atoms. Both 1,2,4- and 1,3,5-triazine scaffolds have served as the basis for the development of a wide array of biologically active compounds with applications in medicine and agriculture. 6-azauracil, a pyrimidine analog, has been recognized for its antitumor, antimicrobial, and antiviral properties.[1] Its mechanism of action often involves the inhibition of enzymes crucial for nucleotide biosynthesis.[2] This guide will delve into a comparative analysis of the anticancer, antimicrobial, and antiviral activities of 6-azauracil and other notable triazine derivatives, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Triazine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 6-azauracil and other selected triazine analogs against various cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Azauracil-containing extract MDA-MB-231 (Breast Cancer)Not explicitly stated for pure compound[3]
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast Cancer)6.25[4]
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast Cancer)8.18[4]
Imatinib (Reference Drug) MDA-MB-231 (Breast Cancer)35.50[4]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Sulfonamide (MM130) HCT 116 (Colon Carcinoma)0.17 - 1.15
Pyrazolo[4,3-e][2][5][6]triazine Sulfonamide (MM131) HCT 116 (Colon Carcinoma)0.17 - 1.15
1,2,4-triazine-6-one derivative (6b) HCT-116 (Colon Carcinoma) & HepG-2 (Hepatocellular Carcinoma)Significantly greater cytotoxic effect compared to other tested compounds[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compound are made in the cell culture medium.

    • The medium from the wells is replaced with the medium containing different concentrations of the test compound.

    • Control wells receive medium with the solvent at the same concentration as the treated wells.

    • The plate is incubated for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Cancer

Many triazine analogs exert their anticancer effects by modulating key signaling pathways. The EGFR/PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer therapy.

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine_Analogs Triazine Analogs Triazine_Analogs->EGFR Inhibition Triazine_Analogs->PI3K Inhibition Triazine_Analogs->mTOR Inhibition

EGFR/PI3K/AKT/mTOR signaling pathway targeted by some triazine analogs.

6-Azauracil's primary mechanism of action involves the disruption of nucleotide biosynthesis, which is crucial for rapidly dividing cancer cells.

Azauracil_Mechanism cluster_pools Nucleotide Pools Azauracil 6-Azauracil AzaUMP 6-Azauridine Monophosphate (6-azaUMP) Azauracil->AzaUMP Cellular metabolism IMPDH IMP Dehydrogenase AzaUMP->IMPDH Inhibition ODC Orotidylate Decarboxylase AzaUMP->ODC Inhibition GTP GTP pool IMPDH->GTP UTP UTP pool ODC->UTP Nucleotide_Depletion Nucleotide Depletion Transcription Transcription Elongation Nucleotide_Depletion->Transcription Impairment Cell_Growth Inhibition of Cell Growth Transcription->Cell_Growth

Mechanism of action of 6-Azauracil leading to inhibition of cell growth.

Antimicrobial Activity

Several triazine derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various triazine analogs. As with the anticancer data, these values are compiled from different studies and should be interpreted with this in mind.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
s-Triazine derivative 1b Candida albicans125
s-Triazine derivative 7 Gram-negative & Gram-positive bacteria4-8
s-Triazine derivative 8 Gram-negative & Gram-positive bacteria4-8
s-Triazine derivative 9 Gram-negative & Gram-positive bacteria4-8
s-Triazine derivative 10 Pseudomonas aeruginosa25
Amphiphilic Triazine Polymer (TZP-3) Gram-positive & Gram-negative bacteriaNot specified
Amphiphilic Triazine Polymer (TZP-5) Gram-positive & Gram-negative bacteriaNot specified
2,4,6-trisubstituted-s-triazine derivatives Various bacteria and fungi6.25-25
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Agent:

    • A stock solution of the test compound is prepared and sterilized.

    • Serial two-fold dilutions of the compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.

  • Inoculum Preparation:

    • A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

    • Control wells (growth control with no antimicrobial agent and sterility control with no microorganisms) are included.

    • The plate is incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Broth_Microdilution_Workflow Start Start Prepare_Agent Prepare Serial Dilutions of Triazine Analog Start->Prepare_Agent Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Agent->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for the Broth Microdilution Method.

Antiviral Activity

6-Azauracil and other triazine derivatives have been reported to possess antiviral activity against a variety of viruses. For instance, 6-azauracil has shown inhibitory effects on the replication of Hepatitis E Virus (HEV).[2] Certain as-triazine derivatives have demonstrated activity against parainfluenza virus, vesicular stomatitis virus (VSV), and herpes simplex virus type 1 (HSV). Additionally, a novel azolo-1,2,4-triazine derivative, Triazavirin, has been shown to be an effective inhibitor of influenza A and B viruses.

Conclusion

This guide has provided a comparative overview of the biological activities of this compound (6-azauracil) and other triazine analogs. The presented data indicates that triazine-based compounds are a rich source of molecules with potent anticancer and antimicrobial properties. While 6-azauracil's mechanism of action through nucleotide biosynthesis inhibition is relatively well-understood, many novel triazine analogs exhibit promising activities by targeting specific signaling pathways, such as the EGFR/PI3K/AKT/mTOR cascade in cancer.

A significant limitation in the current body of research is the lack of direct, head-to-head comparative studies of 6-azauracil with a broad range of other triazine derivatives under standardized assay conditions. Such studies would be invaluable for establishing a clearer structure-activity relationship and for guiding the rational design of next-generation triazine-based therapeutics. Future research should aim to fill this gap to fully elucidate the therapeutic potential of this versatile class of compounds.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of its characterization. This guide provides a comparative analysis of analytical techniques for validating the structure of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD), a heterocyclic compound of interest in medicinal chemistry.

While a specific single-crystal X-ray diffraction study for 6-ATD is not publicly available, this guide leverages crystallographic data from the closely related and structurally analogous compound, melamine (2,4,6-triamino-1,3,5-triazine), as a representative example to illustrate the power of this technique. This will be compared with other widely used spectroscopic methods for which data on 6-ATD is available, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, defining bond lengths, bond angles, and crystal packing. Although specific data for 6-ATD is unavailable, the analysis of melamine offers a clear precedent for what to expect from such an analysis of a triazine core.

Representative Crystallographic Data of Melamine

As an illustrative example, the crystallographic data for melamine is presented below. These parameters define the unit cell of the crystal and the spatial arrangement of the molecules within it.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.29
b (Å)7.48
c (Å)10.33
α (°)90
β (°)108.52
γ (°)90
Volume (ų)534

This data is for melamine (2,4,6-triamino-1,3,5-triazine) and serves as a representative example for a triazine-based crystal structure.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a small molecule like 6-ATD via X-ray crystallography is as follows:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete set of diffraction data.

  • Structure Solution: The diffraction pattern is used to determine the electron density map of the molecule. This initial map is then used to build a preliminary molecular model.

  • Structure Refinement: The model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other factors to achieve the best possible fit between the calculated and observed diffraction patterns.

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection XRay_Diffraction X-ray Diffraction Crystal_Selection->XRay_Diffraction Structure_Solution Structure Solution XRay_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Workflow for X-ray Crystallography.

Spectroscopic Techniques for Structural Validation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable and often more readily obtainable information about the molecular structure in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 6-ATD, ¹H and ¹³C NMR spectra would provide key information.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and spectra (e.g., ¹H, ¹³C, and various 2D experiments like COSY and HSQC) are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure.

Expected ¹³C NMR Data for this compound [3]

Chemical Shift (ppm)Assignment
~150-160C=O (Carbonyl carbons)
~140-150C-NH₂ (Carbon attached to the amino group)

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet, a mull, or analyzed directly as a solid using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Key FTIR Absorption Bands for this compound [4]

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretching (amine and amide)
1750-1650C=O stretching (carbonyl)
1650-1550N-H bending (amine) and C=N stretching (triazine ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Expected Mass Spectrometry Data for this compound

Ionm/z (expected)
[M+H]⁺129.0410
[M]⁺128.0334

The exact mass provides high confidence in the elemental composition of the molecule.

Comparison of Structural Validation Methods

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment, solution-state conformation.Provides detailed structural information in solution. Non-destructive.Can be complex to interpret for large or conformationally flexible molecules. Requires soluble samples.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides exact mass for elemental composition determination.Provides limited information on the 3D structure and connectivity.

Conclusion

The definitive validation of the structure of this compound, as with any novel compound, is best achieved through a combination of analytical techniques. While X-ray crystallography stands as the ultimate arbiter of solid-state structure, its application is contingent on successful crystallization. Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry provide crucial, complementary data that, when taken together, can build a comprehensive and confident picture of the molecular architecture. For drug development professionals, the integration of these techniques is essential for unambiguous structural confirmation, which is a critical step in the journey from discovery to clinical application.

References

Navigating the Therapeutic Potential of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: A Review of Available Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of detailed in vitro and in vivo efficacy data for compounds based on the 6-amino-1,2,4-triazine-3,5(2H,4H)-dione scaffold. While the broader family of 1,2,4-triazines has attracted significant interest in medicinal chemistry for a wide range of biological activities, including anticancer and antimicrobial properties, specific and comparative data on the 6-amino substituted dione series remains limited in publicly accessible research.

This guide sought to provide a detailed comparison of the in vitro and in vivo performance of this compound based compounds, supported by experimental data, protocols, and pathway visualizations. However, an exhaustive search of scholarly databases and patent literature did not yield sufficient quantitative data to construct a direct comparative analysis for this specific chemical class.

Insights from Structurally Related Triazine Analogs

While data on the target 6-amino compounds is sparse, research on structurally similar 1,2,4-triazine-3,5(2H,4H)-dione derivatives offers valuable insights into the potential therapeutic applications and experimental approaches that could be applied to the 6-amino series.

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors

A significant body of research exists for 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which have been investigated as potent inhibitors of D-amino acid oxidase (DAAO). DAAO is a key enzyme in the metabolism of D-serine, a co-agonist at the NMDA receptor, making its inhibitors potential therapeutics for neurological disorders like schizophrenia.

Table 1: Exemplary In Vitro Efficacy of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as DAAO Inhibitors

Compound ID Substitution at N-2 DAAO IC₅₀ (nM) Metabolic Stability (Mouse Liver Microsomes)
11e Phenethyl 70 Resistant to glucuronidation
11h Naphthalen-1-ylmethyl 50 Resistant to glucuronidation

Data extrapolated from publicly available research.[1][2]

These studies highlight that substitutions at the N-2 position of the triazine ring significantly influence inhibitory potency. Furthermore, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core appears to confer metabolic stability, a desirable property for drug candidates.[1][2]

In Vivo Evaluation: Selected compounds from this series, such as compound 11h , have demonstrated oral bioavailability in mice.[1][2] Co-administration of these inhibitors with D-serine has been shown to increase plasma levels of D-serine, confirming their mechanism of action in vivo.[3]

6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione Derivatives as Anticonvulsants

Another related class of compounds features substitutions at the 6-position with an amino-phenyl group. These derivatives have been explored for their anticonvulsant properties.

In Vivo Screening: These compounds have been evaluated in standard animal seizure models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their efficacy against different types of seizures.[1]

Experimental Methodologies for Triazine Derivatives

The following are examples of experimental protocols typically employed in the evaluation of 1,2,4-triazine derivatives, drawn from studies on related analogs.

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the DAAO enzyme.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme Recombinant Human DAAO mix Incubate Enzyme, Compound, and Buffer enzyme->mix substrate D-Serine cofactor FAD add_substrate Initiate reaction with D-Serine and FAD cofactor->add_substrate buffer Assay Buffer buffer->mix mix->add_substrate reaction DAAO catalyzes oxidation of D-Serine add_substrate->reaction h2o2 H₂O₂ Production reaction->h2o2 hrp Add HRP and Amplex Red h2o2->hrp fluorescence Measure Fluorescence hrp->fluorescence cluster_animal_prep Animal Preparation cluster_seizure_induction Seizure Induction cluster_observation Observation and Endpoint animals Mice or Rats dosing Administer Test Compound (e.g., intraperitoneally) animals->dosing mes Maximal Electroshock (MES) (corneal electrodes) dosing->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Injection dosing->scptz mes_obs Absence of tonic hindlimb extension mes->mes_obs scptz_obs Absence of clonic spasms scptz->scptz_obs

References

A Comparative Guide to the Structure-Activity Relationship of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Biological Activity

The following table summarizes the in vivo anticonvulsant activity of a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione derivatives. The primary screening for anticonvulsant activity was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Neurotoxicity was assessed using the rotarod test.

CompoundRR'MES Screen (% Protection)scPTZ Screen (% Protection)Rotarod Test (% Motor Impairment)ED50 (mg/kg) (MES)
4a HH100802055.32
4b H4-CH3806010>100
4c H4-OCH360400>100
4d H4-Cl1001003048.15
4r 4-Cl4-F100100051.10

Data sourced from in vivo studies on mice.[1]

Structure-Activity Relationship (SAR) Insights

The SAR studies of these derivatives reveal several key insights into the structural requirements for anticonvulsant activity. The following diagram illustrates the influence of various substituents on the pharmacological effect.

SAR_summary cluster_core This compound Core cluster_substituents Substituent Effects Core Triazine-dione Scaffold R_group Substituent at N4-phenyl ring (R') Core->R_group Electron-withdrawing groups (e.g., Cl, F) at para position enhance activity. R'_group Substituent at C6-aminophenyl ring (R) Core->R'_group Halogen substitution (e.g., Cl) is favorable for potency. Activity Anticonvulsant Activity R_group->Activity R'_group->Activity SAR_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening In vivo Anticonvulsant Screening (MES, scPTZ) Purification->Primary_Screening Neurotoxicity Rotarod Test Primary_Screening->Neurotoxicity ED50_Calculation ED50 Determination Neurotoxicity->ED50_Calculation SAR_Analysis Structure-Activity Relationship Analysis ED50_Calculation->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Identification of Lead Compounds

References

comparative analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione and 6-azauracil.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione and 6-azauracil reveals two structurally related heterocyclic compounds with distinct and overlapping biological activities. While 6-azauracil is a well-characterized antimetabolite with established anticancer and antiviral properties, this compound is a less studied compound with potential applications as a scaffold for developing novel therapeutic agents. This guide provides a detailed comparison of their chemical properties, biological activities, and mechanisms of action, supported by available experimental data.

Chemical and Physical Properties

Both compounds share a 1,2,4-triazine core structure but differ in the substituent at the 6-position, which significantly influences their chemical and biological characteristics.

PropertyThis compound6-Azauracil (1,2,4-Triazine-3,5(2H,4H)-dione)
Synonyms ATM, 6-aminotriazine-3,5-dioneAzauracil, 4(6)-Azauracil
Molecular Formula C₃H₄N₄O₂[1]C₃H₃N₃O₂
Molecular Weight 128.09 g/mol 113.07 g/mol
Appearance Colorless crystalline solid[1]White to light yellow fine crystalline powder
Solubility Low solubility in water, increased by heating and stirring[1]Partly soluble in water, ethanol, DMSO, and 1 M NH₄OH (50 mg/ml)
Melting Point >300 °C274-275 °C

Biological Activity and Mechanism of Action

The primary biological activities of 6-azauracil are well-documented, stemming from its role as a pyrimidine analog that interferes with nucleotide biosynthesis. The biological profile of this compound is less defined in the scientific literature, with most studies focusing on its derivatives.

6-Azauracil

6-Azauracil exhibits broad-spectrum biological activity, including anticancer, antiviral, and antimicrobial effects.[2] Its primary mechanism of action involves the inhibition of two key enzymes in the pyrimidine biosynthesis pathway: orotidine-5'-monophosphate (OMP) decarboxylase and inosine monophosphate (IMP) dehydrogenase.[3] Inhibition of these enzymes leads to the depletion of intracellular pools of uridine triphosphate (UTP) and guanosine triphosphate (GTP), which are essential for RNA and DNA synthesis, thereby halting cell proliferation and viral replication.[3]

dot

G cluster_Cell Cell 6-Azauracil 6-Azauracil OMP_Decarboxylase Orotidine-5'-monophosphate Decarboxylase 6-Azauracil->OMP_Decarboxylase Inhibits IMP_Dehydrogenase Inosine Monophosphate Dehydrogenase 6-Azauracil->IMP_Dehydrogenase Inhibits UTP_Pool UTP Pool OMP_Decarboxylase->UTP_Pool Depletes GTP_Pool GTP Pool IMP_Dehydrogenase->GTP_Pool Depletes RNA_DNA_Synthesis RNA/DNA Synthesis UTP_Pool->RNA_DNA_Synthesis GTP_Pool->RNA_DNA_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation RNA_DNA_Synthesis->Cell_Growth_Proliferation Required for Viral_Replication Viral Replication RNA_DNA_Synthesis->Viral_Replication Required for

Caption: Mechanism of action of 6-Azauracil.

This compound

Specific quantitative data on the biological activity of this compound is limited in publicly available literature. However, the broader class of 1,2,4-triazine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Various triazine derivatives have demonstrated efficacy against a range of bacteria and fungi.

  • Anticancer Activity: The triazine scaffold is a common feature in many anticancer agents, with derivatives showing activity against various cancer cell lines.[4][5][6]

  • Anti-inflammatory Activity: Certain triazine derivatives have been investigated for their potential as anti-inflammatory agents.

The mechanism of action for this compound has not been elucidated. It is plausible that its biological effects, and those of its derivatives, could stem from various mechanisms, including enzyme inhibition or interaction with cellular signaling pathways, similar to other triazine compounds.

dot

G cluster_PotentialTargets Potential Cellular Targets This compound This compound Enzymes Enzymes This compound->Enzymes Interacts with Receptors Receptors This compound->Receptors Interacts with Signaling_Pathways Signaling Pathways This compound->Signaling_Pathways Modulates Biological_Response Biological Response Enzymes->Biological_Response Receptors->Biological_Response Signaling_Pathways->Biological_Response

Caption: Postulated mechanism of this compound.

Comparative Performance Data

Table 1: Efficacy Data (IC₅₀/EC₅₀/MIC)

CompoundAssay TypeTargetResultReference
6-Azauracil derivativeCytotoxicityHuman lung carcinoma (A549)IC₅₀: 3.6 µMEl-Kalyoubi et al., Chem. Cent. J. (2018) 12:64
6-Azauracil ribosideAntiviralVaccinia virusEffective concentrationRada et al., Experientia (1960) 16:487
This compoundN/AN/AData not availableN/A
Various 1,3,5-triazine derivativesAnticancerHCT116 cell lineIC₅₀: 0.5 µMEl-Faham et al., (2022)
Various 1,3,5-triazine derivativesAntifungalC. albicansMIC: 3.125 µg/mLSingh et al., (2015)

Table 2: Toxicity Data (LD₅₀)

CompoundAnimal ModelRoute of AdministrationLD₅₀Reference
Orotic Acid (structurally related to 6-azauracil)RatOral2000 mg/kgDrugs in Japan Vol. 6, Pg. 165, 1982[7]
This compoundN/AN/AData not availableN/A
Chalcone (for general toxicity reference)RatOral2.346 log mg/kgACS Omega (2020) 5, 5, 2675–2689[8]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of these specific compounds are often study-dependent. However, generalized protocols for key assays are provided below.

IMP Dehydrogenase (IMPDH) Inhibition Assay (for 6-Azauracil)

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 2 mM DTT.

    • Substrate Solution: Inosine monophosphate (IMP) and NAD⁺ dissolved in assay buffer.

    • Enzyme Solution: Purified IMPDH diluted in cold assay buffer.

    • Inhibitor Solution: 6-Azauracil dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, inhibitor solution (or vehicle control), and the IMPDH enzyme solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADH production is proportional to IMPDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

dot

G cluster_Workflow IMPDH Inhibition Assay Workflow A Prepare Reagents B Add Reagents to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrates C->D E Measure Absorbance at 340 nm D->E F Calculate IC50 E->F

Caption: IMPDH inhibition assay workflow.

General Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Culture:

    • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (this compound or 6-azauracil) and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value.

dot

G cluster_Workflow MTT Cytotoxicity Assay Workflow A Plate Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: MTT cytotoxicity assay workflow.

Conclusion

6-Azauracil is a well-established antimetabolite with a clear mechanism of action and a range of demonstrated biological activities. In contrast, this compound remains a relatively unexplored compound. While the broader class of triazine derivatives shows significant therapeutic promise, further research is required to elucidate the specific biological activities, mechanism of action, and quantitative performance of this compound. This guide highlights the current state of knowledge and underscores the need for direct comparative studies to fully assess the relative potential of these two compounds in drug discovery and development.

References

Pharmacokinetic Profile of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: A Comparative Analysis with 5-Fluorouracil in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful clinical translation. This guide provides a comparative analysis of the pharmacokinetic properties of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (also known as 6-azauracil) and the widely used antimetabolite, 5-fluorouracil (5-FU), in preclinical animal models.

Executive Summary

An exhaustive review of published scientific literature reveals a significant lack of publicly available, quantitative pharmacokinetic data for this compound (6-azauracil) in animal models. While studies from the mid-20th century investigated its pharmacological and biochemical effects, detailed parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) have not been sufficiently reported.

In contrast, the pharmacokinetic profile of 5-fluorouracil (5-FU), a structurally related pyrimidine analog, is well-documented in various animal species. This guide, therefore, presents a comprehensive overview of the pharmacokinetics of 5-FU in rats and mice as a benchmark for a compound in the same therapeutic class. This information is intended to provide a valuable reference for researchers investigating novel antimetabolites like 6-azauracil, highlighting the key pharmacokinetic parameters and experimental methodologies crucial for preclinical assessment.

Comparative Pharmacokinetic Data: 5-Fluorouracil in Rodent Models

The following tables summarize key pharmacokinetic parameters for 5-fluorouracil (5-FU) following intravenous (IV) administration in rats and mice.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil in Rats (Intravenous Administration)

Dose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Clearance (mL/min/m²)Elimination Half-life (t½)Animal ModelReference
4Not ReportedNot ReportedDecreases with higher infusion rates8-20 minPC-1 tumor graft model in rats[1]
100Not ReportedReduced by 23.7% and 35.3% with 0.5 and 2 Gy radiation, respectivelyIncreased by 30.6% and 50.1% with 0.5 and 2 Gy radiation, respectivelyNot ReportedSprague-Dawley rats[2]

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil in Mice (Intravenous Administration)

Dose (mg/kg)C₀ (mg/L)AUC (mg·min·L⁻¹)Elimination Half-life (t½ Ke) (min)Animal ModelReference
4035.8 ± 6.2639.0 ± 35.915.8 ± 2.2BALB/c mice[3][4]

C₀ refers to the initial plasma concentration after intravenous injection.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are typical experimental protocols for assessing the pharmacokinetic profile of a compound like 5-FU in rodent models.

General Experimental Workflow for a Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_post Data Processing animal_prep Animal Acclimatization & Fasting dose_prep Drug Formulation Preparation admin Drug Administration (e.g., Intravenous, Oral) dose_prep->admin blood_collection Serial Blood Sampling (e.g., Tail Vein, Cardiac Puncture) admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep sample_prep Sample Preparation (e.g., Protein Precipitation) plasma_sep->sample_prep lcms LC-MS/MS Analysis (Quantification of Drug) sample_prep->lcms pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental) lcms->pk_analysis results Generation of PK Parameters (Cmax, Tmax, AUC, t½) pk_analysis->results

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Detailed Methodologies from 5-FU Studies:
  • Animal Models: Studies on 5-FU have utilized various rodent strains, including Sprague-Dawley rats and BALB/c mice.

  • Drug Administration: For intravenous studies, 5-FU is typically dissolved in a suitable vehicle and administered as a bolus injection or infusion via a tail vein.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration. Common collection sites include the tail vein for serial sampling and cardiac puncture for terminal collection. To prevent coagulation, blood is collected in tubes containing an anticoagulant like heparin.

  • Sample Processing: Plasma is separated from whole blood by centrifugation. The plasma samples are then typically stored at -20°C or -80°C until analysis.

  • Analytical Method: The concentration of 5-FU in plasma samples is most commonly determined using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate quantification. Sample preparation for LC-MS/MS analysis often involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

Metabolic Pathways and Considerations

The metabolism of pyrimidine analogs like 5-FU is a critical determinant of their pharmacokinetic profile and therapeutic efficacy.

G 5-FU 5-FU FdUMP FdUMP (Inhibition of Thymidylate Synthase) 5-FU->FdUMP Anabolic Pathway FUTP FUTP (Incorporation into RNA) 5-FU->FUTP Anabolic Pathway FdUTP FdUTP (Incorporation into DNA) 5-FU->FdUTP Anabolic Pathway DHFR Dihydrofluorouracil (Inactive Metabolite) 5-FU->DHFR Catabolic Pathway (DPD mediated)

Caption: Simplified metabolic pathways of 5-Fluorouracil (5-FU).

The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD). The activity of DPD can significantly influence the clearance and, consequently, the toxicity of 5-FU. It is plausible that 6-azauracil would also be a substrate for enzymes involved in pyrimidine metabolism, which would heavily influence its pharmacokinetic behavior.

Conclusion and Future Directions

While this compound (6-azauracil) has been of scientific interest for its biological activities, there is a clear gap in the understanding of its pharmacokinetic profile in preclinical models. The comprehensive data available for 5-fluorouracil serves as a valuable template for the types of studies and parameters that are essential for the preclinical development of novel antimetabolites.

For researchers working with 6-azauracil or similar triazine-based compounds, it is imperative to conduct thorough pharmacokinetic studies in relevant animal models. These studies should aim to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life, utilizing validated and sensitive analytical methods like LC-MS/MS. A clear understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 6-azauracil will be critical for its potential advancement as a therapeutic agent.

References

A Comparative Guide to Cytotoxicity Assays for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common cytotoxicity assays utilized in the evaluation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives for researchers, scientists, and professionals in drug development. It includes a summary of experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.

Comparison of Cytotoxic Activity

The cytotoxic effects of various triazine derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following table summarizes the IC50 values for several 1,3,5-triazine derivatives, which serve as illustrative examples of the data generated in such studies.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (breast cancer)Not Specified6.25[1]
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (breast cancer)Not Specified8.18[1]
Imatinib (positive control)MDA-MB-231 (breast cancer)Not Specified35.50[1]
Sulfaguanidine–triazine derivative 27 MCF-7 (breast cancer)Not Specified14.8 - 33.2[2]
Sulfaguanidine–triazine derivative 28 MCF-7 (breast cancer)Not Specified14.8 - 33.2[2]
Sulfaguanidine–triazine derivative 29 MCF-7 (breast cancer)Not Specified14.8 - 33.2[2]
Sulfaguanidine–triazine derivative 31 MCF-7 (breast cancer)Not Specified14.8 - 33.2[2]
Sulfaguanidine–triazine derivative 35 MCF-7 (breast cancer)Not Specified14.8 - 33.2[2]
Triazine derivative with Ala-Ala-OMe (7b)DLD-1 (colon cancer)48Not Specified (showed dose-dependent cytotoxicity)[3][4]
Triazine derivative with Ala-Ala-OMe (7b)HT-29 (colon cancer)48Not Specified (showed dose-dependent cytotoxicity)[3][4]

Experimental Protocols

Commonly employed cytotoxicity assays for evaluating triazine derivatives include the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well.[7]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the triazine derivatives.

  • Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6][8]

  • Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[8]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye.[8]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[8]

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation reagent_add Addition of Assay Reagent (e.g., MTT, SRB) incubation->reagent_add readout Absorbance Measurement reagent_add->readout data_proc Data Processing readout->data_proc ic50 IC50 Determination data_proc->ic50

Caption: A generalized workflow for in vitro cytotoxicity assays.

Apoptosis Signaling Pathway

Some triazine derivatives have been shown to induce apoptosis.[3][4] The intrinsic apoptosis pathway is a common mechanism of action for anticancer agents.

G cluster_stimulus Inducing Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade triazine Triazine Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibition triazine->bcl2 inhibits bax Bax (Pro-apoptotic) Activation triazine->bax activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Potent Inhibition of D-Amino Acid Oxidase by 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of various 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against their biological target, D-amino acid oxidase (DAAO). The data presented is based on robust experimental findings and aims to inform structure-activity relationships and guide future drug discovery efforts in this area.

Comparative Inhibitory Potency

A series of synthesized 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have demonstrated significant inhibitory activity against D-amino acid oxidase (DAAO).[1][2][3][4][5][6] The inhibitory potency, measured as IC50 values, ranges from the low-micromolar to the double-digit nanomolar range, indicating a high level of efficacy for several analogs.[1][2][3][4][5]

The substitution at the 2-position of the triazine ring plays a crucial role in determining the inhibitory potency. Notably, derivatives containing aromatic rings, such as the phenethyl derivative 11e and the naphthalen-1-ylmethyl derivative 11h , exhibited the most potent inhibition with IC50 values of 70 nM and 50 nM, respectively.[1][2] Even a simple methyl substitution at the 2-position, as in compound 11a , resulted in an IC50 value of 2.8 μM.[1][2]

The following table summarizes the in vitro DAAO inhibitory data for a selection of these compounds.

Compound ID2-SubstituentIC50 (nM)
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
11y 4-Phenoxybenzyl80
11z Biphenyl-4-ylmethyl50

Signaling Pathway and Experimental Workflow

To understand the biological context and the experimental approach for determining the inhibitory potency of these compounds, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

DAAO_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D_Serine D-Serine Glycine_Site Glycine Site D_Serine->Glycine_Site Co-agonist NMDA_R NMDA Receptor Glycine_Site->NMDA_R DAAO DAAO Alpha_Keto_Acid α-Keto Acid DAAO->Alpha_Keto_Acid Degradation Inhibitor 2-Substituted 6-hydroxy-1,2,4-triazine- 3,5(2H,4H)-dione Inhibitor->DAAO Inhibition D_Serine_Astro D-Serine D_Serine_Astro->D_Serine Transport D_Serine_Astro->DAAO Substrate

Diagram 1: D-Amino Acid Oxidase (DAAO) in the Glutamatergic Synapse.

Experimental_Workflow start Start synthesis Synthesize 2-Substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives start->synthesis assay_prep Prepare DAAO Enzyme Inhibition Assay synthesis->assay_prep incubation Incubate DAAO with Substrate (D-Amino Acid) and Inhibitor assay_prep->incubation detection Detect Product Formation (e.g., Spectrophotometrically) incubation->detection data_analysis Calculate IC50 Values detection->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Identify Potent Inhibitors sar_analysis->conclusion

Diagram 2: General Experimental Workflow for Determining Inhibitory Potency.

Experimental Protocols

The inhibitory potency of the 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against DAAO was determined using an in vitro enzyme inhibition assay. The general methodology is outlined below.

Materials:

  • Recombinant human D-amino acid oxidase (DAAO)

  • D-Serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compounds (2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Compound Preparation: The synthesized derivatives were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A dilution series of each compound was then prepared in the assay buffer.

  • Assay Reaction: The assay was performed in a 96-well plate format. The reaction mixture contained DAAO enzyme, HRP, Amplex Red reagent, and the test compound at various concentrations.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, D-serine.

  • Incubation: The reaction plate was incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing for the enzymatic conversion of the substrate.

  • Detection: The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide, which, in the presence of HRP, reacts with the Amplex Red reagent to generate the fluorescent product, resorufin. The fluorescence intensity was measured using a plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity data were plotted against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by fitting the data to a four-parameter logistic equation.

This robust assay allows for the precise determination of the inhibitory potency of the test compounds and enables a reliable comparison of their structure-activity relationships. The metabolic stability of these compounds was also assessed in separate assays, with some derivatives showing resistance to glucuronidation.[2][5]

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-Azauracil, must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This compound is classified as a hazardous substance, noted for its toxicity if swallowed, potential for skin and eye irritation, and as a suspected teratogen.[1] Proper disposal is not merely a recommendation but a critical component of laboratory safety and regulatory adherence.

Immediate Safety and Handling Prerequisites

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for 6-Azauracil specifies the necessity of chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a laboratory coat.[2] All handling and segregation of this chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or exposure.[2]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste management facility.[1] The following steps provide a systematic approach to ensure safe and compliant disposal:

  • Waste Classification: This compound should be classified as a non-halogenated organic solid waste.[3] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][4]

  • Waste Segregation and Collection:

    • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, specifically designated for solid chemical waste.[3]

    • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Collection of Contaminated Materials: Place the chemical, in its solid form, into the designated container. This includes any contaminated disposable materials such as weighing paper, pipette tips, and gloves.[2]

  • Container Management:

    • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[2]

    • Do Not Overfill: The container should not be filled beyond 90% of its total volume to allow for expansion and prevent spills.[2]

  • Storage:

    • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.[2]

    • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.[2]

    • Incompatible Wastes: Ensure that the container is not stored with incompatible waste streams such as acids, bases, or oxidizers.[5]

  • Arranging for Disposal:

    • Request Pickup: Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution (often 90 days), arrange for its removal by a licensed hazardous waste disposal service.[2]

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative guidelines for the management of laboratory chemical waste. These are not specific to this compound but represent best practices.

ParameterGuidelineSource
Waste Container Fill LevelDo not exceed 90% of the container's total volume.[2]
SAA Volume LimitVaries by regulation; a common limit for a laboratory is 55 gallons of total hazardous waste.[6]
Aqueous Solution pH for Neutralization (if applicable)Maintain between 5.5 and 9.5 before drain disposal (Note: Drain disposal is not recommended for this compound).[2]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the critical steps from initial handling to final disposal.

cluster_0 Preparation Phase cluster_1 Waste Collection & Segregation cluster_2 Storage & Management cluster_3 Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) PPE->WorkArea Classify Classify as Non-Halogenated Organic Solid Waste WorkArea->Classify Container Use Labeled, Leak-Proof Solid Waste Container Classify->Container Collect Collect Solid Waste & Contaminated Materials Container->Collect Seal Keep Container Tightly Sealed Collect->Seal Store Store in Designated SAA with Secondary Containment Seal->Store Pickup Arrange for Pickup by Licensed Waste Disposal Store->Pickup Disposal Incineration at Approved Hazardous Waste Facility Pickup->Disposal

Caption: Disposal workflow for this compound.

References

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6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.